Product packaging for Imidazo[1,2-b]pyridazine(Cat. No.:CAS No. 766-55-2)

Imidazo[1,2-b]pyridazine

Cat. No.: B159089
CAS No.: 766-55-2
M. Wt: 119.12 g/mol
InChI Key: VTVRXITWWZGKHV-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-b]pyridazine (B131497) Nucleus in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. researchgate.netnih.gov Its structural features, including the arrangement of nitrogen atoms, allow for diverse interactions with enzymes and receptors. rsc.org The strategic replacement of a carbon-hydrogen bond in the related imidazo[1,2-a]pyridine (B132010) scaffold with a nitrogen atom to form the this compound ring can lead to reduced lipophilicity and enhanced binding characteristics, which are desirable properties for drug candidates.

The success of the kinase inhibitor Ponatinib , which features an this compound core, has significantly revitalized interest in this scaffold for therapeutic applications. researchgate.netnih.govresearchgate.net This has spurred extensive research into new derivatives with potential uses in a broad range of diseases. researchgate.netnih.gov

Historical Context and Evolution of Research on this compound Derivatives

The exploration of this compound derivatives dates back to the mid-20th century, with early synthetic work laying the foundation for future medicinal chemistry applications. A key publication in 1966 marked a starting point for the extensive study of this framework. researchgate.netnih.gov Initial challenges in the synthesis, particularly concerning regioselectivity, were overcome by introducing halogen substituents on the pyridazine (B1198779) ring, which facilitated the desired cyclization reaction. nih.gov

The development of Ponatinib stands as a major milestone, demonstrating the therapeutic potential of this scaffold and leading to a surge in research. researchgate.net Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have further enabled the creation of diverse libraries of this compound derivatives for biological screening. thesciencein.orgresearchgate.net

Broad Spectrum of Pharmacological Potential Associated with the this compound Scaffold

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities. researchgate.netnih.govrsc.org These include:

Anticancer Activity: This is one of the most extensively studied areas, with derivatives showing efficacy against various cancer cell lines. researchgate.netresearchgate.net The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation and survival. dergipark.org.tr

Antiparasitic Activity: The scaffold has shown promise in the development of agents against parasites like Plasmodium falciparum (malaria) and Giardia lamblia. researchgate.netthesciencein.orgscispace.com

Antimicrobial and Antiviral Effects: this compound derivatives have exhibited activity against various bacteria and viruses, including human rhinoviruses, poliovirus, and coxsackieviruses. researchgate.netrsc.orgthesciencein.orgscispace.comacs.org

Anti-inflammatory Properties: The scaffold has been investigated for its potential to treat inflammatory conditions. researchgate.netresearchgate.net

Neuroprotective and Neuroimaging Applications: Certain derivatives have shown high binding affinity to amyloid plaques, which are associated with Alzheimer's disease, suggesting their potential as imaging agents for neurodegenerative diseases. nih.gov

Kinase Inhibition: The ability to inhibit various protein kinases is a hallmark of this scaffold, making it a valuable tool for targeting diseases driven by aberrant kinase activity. researchgate.netdergipark.org.tr

Overview of Key Therapeutic Areas Impacted by this compound Research

Research into this compound derivatives has made significant contributions to several therapeutic areas:

Oncology: The development of kinase inhibitors is a primary focus. For example, Ponatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). rsc.orgresearchgate.netsemanticscholar.org Other derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies, as well as inhibitors of CDK12/13 for triple-negative breast cancer. nih.govnih.govacs.org

Infectious Diseases: The scaffold has been explored for its potential against a variety of pathogens. This includes the development of novel agents to combat drug-resistant malaria and other parasitic infections. researchgate.netthesciencein.orgscispace.com Furthermore, its broad-spectrum antiviral activity against picornaviruses highlights its potential in treating common viral illnesses. rsc.orgacs.org

Inflammatory and Autoimmune Diseases: this compound derivatives have been investigated as inhibitors of I-kappa B kinase (IKKβ) and Tyk2, which are involved in inflammatory signaling pathways. acs.orgnih.govnih.gov This suggests their potential for treating conditions like rheumatoid arthritis and psoriasis. acs.org

Neurological Disorders: The ability of certain this compound derivatives to bind to β-amyloid plaques has opened avenues for the development of diagnostic tools for Alzheimer's disease. nih.gov

Table 1: Selected this compound Derivatives and their Investigated Therapeutic Applications

Compound/Derivative Class Therapeutic Area Target/Mechanism Key Findings
Ponatinib Oncology Multi-targeted tyrosine kinase inhibitor (BCR-ABL) Approved for the treatment of chronic myeloid leukemia (CML). rsc.orgresearchgate.netsemanticscholar.org
TM471-1 Oncology Bruton's tyrosine kinase (BTK) inhibitor Showed potent BTK inhibition and significant tumor growth inhibition in preclinical models, leading to Phase I clinical trials. nih.govacs.org
CDK12/13 Inhibitors Oncology Covalent inhibitors of CDK12/13 Demonstrated potent inhibitory activity against triple-negative breast cancer cells. nih.gov
2-Aminoimidazo[1,2-b]pyridazines Infectious Diseases Antiviral (Picornavirus) Exhibited broad-spectrum activity against rhinoviruses, poliovirus, and coxsackieviruses. rsc.orgacs.org
6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines Oncology TAK1 inhibitor Showed potent inhibition of TAK1 and growth of multiple myeloma cell lines. researchgate.net
2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound Neurological Disorders Ligand for β-amyloid plaques Displayed high binding affinity, suggesting potential for use in PET imaging for Alzheimer's disease. nih.gov
IKKβ Inhibitors Inflammatory Diseases I-kappa B kinase (IKKβ) inhibitor Optimization of the scaffold led to increased IKKβ inhibitory activity. nih.gov
Tyk2 JH2 Inhibitors Inflammatory/Autoimmune Diseases Allosteric inhibitor of Tyrosine kinase 2 (Tyk2) Derivatives showed improved metabolic stability and efficacy in a rat arthritis model. acs.orgnih.gov
IL-17A Inhibitors Inflammatory/Autoimmune Diseases IL-17A inhibitor Investigated for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B159089 Imidazo[1,2-b]pyridazine CAS No. 766-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRXITWWZGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227408
Record name Imidazo(1,2-b)pyridazine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-55-2, 146233-39-8
Record name Imidazo(1,2-b)pyridazine
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Record name Imidazo(1,2-b)pyridazine
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Record name IMIDAZO[1,2-B]PYRIDAZINE
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Record name Imidazol[1,2-b]pyridazine
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Record name IMIDAZO(1,2-B)PYRIDAZINE
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Synthetic Methodologies for Imidazo 1,2 B Pyridazine and Its Derivatives

Classical Condensation Reactions for Core Scaffold Formation

The foundational approach to constructing the imidazo[1,2-b]pyridazine (B131497) core involves the cyclocondensation of a substituted pyridazine (B1198779) with a suitable electrophile. vulcanchem.comrsc.org These methods are valued for their directness in assembling the fused ring system.

Reactions of α-Bromoketones with 3-Amino-6-halopyridazines

A widely employed and foundational method for synthesizing the this compound scaffold is the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. vulcanchem.comnih.gov This reaction is typically carried out under mild basic conditions, with sodium bicarbonate being a common choice of base. nih.govsmolecule.com

The success of this method hinges on the strategic placement of a halogen atom on the pyridazine ring. nih.gov In 3-aminopyridazine (B1208633), the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. The presence of a halogen at the 6-position diminishes the nucleophilicity of the adjacent nitrogen, thereby directing the initial alkylation by the α-bromoketone to the desired nitrogen atom. nih.gov This regioselectivity is crucial for the subsequent intramolecular cyclization that forms the fused imidazole (B134444) ring, leading to the this compound core in good yields. nih.gov

For instance, 3-amino-6-chloropyridazine (B20888) can be reacted with an α-bromoketone derived from 4'-dimethylaminoacetophenone (B1293656) to produce 2-(4′-dimethylaminophenyl)-6-chlorothis compound. vulcanchem.com The starting 3-amino-6-halopyridazines are themselves synthesized from 3,6-dihalopyridazines through reaction with aqueous ammonia (B1221849) at elevated temperatures. vulcanchem.comnih.gov

Reactant 1Reactant 2BaseProductRef
3-Amino-6-chloropyridazineα-BromoketoneNaHCO₃6-Chloro-imidazo[1,2-b]pyridazine derivative nih.govsmolecule.com
3-Amino-6-fluoropyridazineα-BromoketoneNaHCO₃6-Fluoro-imidazo[1,2-b]pyridazine derivative nih.gov
3-Amino-6-iodopyridazineα-BromoketoneNaHCO₃6-Iodo-imidazo[1,2-b]pyridazine derivative nih.gov

Condensation with Haloacetaldehyde Dimethyl Acetal (B89532) or Ethyl (Chloroacetyl)carbamate

Alternative classical condensation methods for forming the this compound core involve the use of reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl)carbamate with appropriately substituted pyridazines. rsc.orgsemanticscholar.org These methods provide different pathways to the core structure, sometimes offering advantages in terms of starting material availability or for the synthesis of specific derivatives. rsc.orgdergipark.org.tr

For example, the reaction of a 3-aminopyridazine derivative with chloroacetaldehyde (B151913) dimethyl acetal under acidic conditions can lead to the formation of the this compound scaffold. dergipark.org.tracs.org Similarly, condensation with ethyl (chloroacetyl)carbamate has been utilized to construct this heterocyclic system. rsc.orgdergipark.org.tr These reactions broaden the scope of classical synthesis, allowing for the introduction of different substituents on the imidazole ring.

Pyridazine DerivativeReagentProductRef
3-AminopyridazineHaloacetaldehyde dimethyl acetalThis compound rsc.orgdergipark.org.tr
3-AminopyridazineEthyl (chloroacetyl)carbamateThis compound derivative rsc.orgdergipark.org.tr

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

While classical methods are effective for creating the core scaffold, metal-catalyzed cross-coupling reactions are indispensable for the subsequent functionalization of the this compound ring system. researchgate.net These modern techniques allow for the introduction of a wide array of aryl and alkyl substituents, which is crucial for modulating the pharmacological properties of the resulting molecules. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling for Aryl/Alkyl Substitution

The Suzuki-Miyaura coupling is a powerful and frequently used method for the functionalization of the this compound scaffold. researchgate.netresearchgate.net This palladium-catalyzed reaction involves the coupling of a halo-substituted this compound with a boronic acid or its ester. google.com It is particularly valuable for creating carbon-carbon bonds to introduce aryl or alkyl groups at various positions on the heterocyclic core. researchgate.net

For instance, a 3-bromothis compound (B100983) can undergo Suzuki-Miyaura coupling with an arylboronic acid to yield a 3-aryl-imidazo[1,2-b]pyridazine derivative. Typical conditions for this reaction involve a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂, a base like potassium phosphate (B84403) or cesium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water. dergipark.org.trgoogle.com Microwave irradiation can be employed to accelerate the reaction. dergipark.org.tr This methodology has been instrumental in the synthesis of complex this compound derivatives with diverse substitution patterns. google.com

This compound SubstrateCoupling PartnerCatalystProductRef
3-Bromothis compoundArylboronic acidPd(dppf)Cl₂3-Aryl-imidazo[1,2-b]pyridazine researchgate.net
Halo-imidazo[1,2-b]pyridazineBoronic acid/ester1,1'-Bis(diphenylphosphino)ferrocenedichloropalladiumFunctionalized this compound google.comgoogle.com

Sonogashira, Heck, Negishi, Kumada, and Stille Reactions

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed cross-coupling reactions have been successfully applied to functionalize the this compound scaffold. researchgate.netresearchgate.net These include the Sonogashira, Heck, Negishi, Kumada, and Stille reactions, each offering unique capabilities for introducing specific functionalities. researchgate.net

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling a halo-imidazo[1,2-b]pyridazine with a terminal alkyne. researchgate.net It typically employs a palladium catalyst in the presence of a copper(I) co-catalyst. rsc.org This method is key for synthesizing ethynyl-linked derivatives. acs.org

Heck Reaction: The Heck reaction allows for the substitution of a halogen with an alkene, creating a vinyl-substituted this compound. researchgate.net

Negishi Coupling: This reaction involves the coupling of a halo-imidazo[1,2-b]pyridazine with an organozinc reagent, providing a route to alkyl or aryl-substituted products. researchgate.netrsc.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) to couple with a halo-substituted this compound. researchgate.net

Stille Reaction: This reaction involves the coupling of an organotin (stannane) reagent with a halo-imidazo[1,2-b]pyridazine. researchgate.netresearchgate.net It is a versatile method for forming carbon-carbon bonds. wikipedia.org For example, a 3-bromo-6-chlorothis compound (B49044) can be reacted with an organostannane in a Stille coupling to introduce a new substituent. semanticscholar.org

These reactions have been reviewed as important organometallic-chemistry-based methods for the functionalization of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net

ReactionSubstrateReagentCatalyst SystemProductRef
Sonogashira3-Bromothis compoundTerminal alkynePd catalyst, Cu(I) co-catalyst3-Alkynyl-imidazo[1,2-b]pyridazine researchgate.net
Stille3-Bromo-6-chlorothis compoundOrganostannanePd catalystFunctionalized this compound semanticscholar.orgresearchgate.net
HeckHalo-imidazo[1,2-b]pyridazineAlkenePd catalystAlkenyl-imidazo[1,2-b]pyridazine researchgate.net
NegishiHalo-imidazo[1,2-b]pyridazineOrganozincPd catalystAlkyl/Aryl-imidazo[1,2-b]pyridazine researchgate.netrsc.org
KumadaHalo-imidazo[1,2-b]pyridazineGrignard reagentPd or Ni catalystAlkyl/Aryl-imidazo[1,2-b]pyridazine researchgate.net

C-H Activation and Direct Functionalization Approaches

More recently, C-H activation and direct functionalization have emerged as powerful and atom-economical strategies for modifying the this compound core. researchgate.netresearchgate.net These methods avoid the need for pre-functionalized starting materials (like halides or organometallics) by directly converting a C-H bond into a C-C or C-heteroatom bond. dergipark.org.trdergipark.org.tr

Palladium-catalyzed direct arylations have been developed for the C-3 position of imidazo[1,2-b]pyridazines, allowing for the introduction of aryl groups using aryl bromides and chlorides. dergipark.org.trresearchgate.net These reactions often utilize heterogeneous catalysts and can be performed under environmentally benign conditions. dergipark.org.tr Advances have also been made in C-arylation, C-benzylation, and C-alkylation through C-H activation. researchgate.netresearchgate.net Photoelectrochemical methods have also been explored for the dehydrogenative cross-coupling of imidazo[1,2-b]pyridazines with aliphatic C-H bonds. dergipark.org.tr These modern approaches offer more efficient and sustainable routes to novel this compound derivatives. researchgate.netdergipark.org.tr

Functionalization TypePositionMethodCatalystRef
Direct ArylationC-3Palladium-catalyzed C-H activationPd catalyst dergipark.org.trresearchgate.net
C-AlkylationNot specifiedPhotoelectrochemical C-H activationNot specified dergipark.org.tr
C-ArylationNot specifiedC-H activationNot specified researchgate.netresearchgate.net
C-BenzylationNot specifiedC-H activationNot specified researchgate.netresearchgate.net

C-Arylation, C-Benzylation, and C-Alkylation Strategies

The direct C-arylation of imidazo[1,2-b]pyridazines has been a subject of significant investigation. researchgate.netresearchgate.net Palladium-catalyzed reactions have proven particularly effective for the C3-arylation of this heterocyclic system. biocrick.com Studies have shown that catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can efficiently facilitate the direct arylation at the C3-position, even at very low catalyst loadings and without the need for phosphine (B1218219) ligands. biocrick.com This methodology is compatible with a wide array of aryl bromides and even some electron-deficient aryl chlorides. biocrick.com

For instance, direct intermolecular C–H arylation of 6-chlorothis compound (B1266833) at its 3-position has been successfully achieved, demonstrating good to excellent yields for various 3-(hetero)arylimidazo[1,2-b]pyridazines. researchgate.net The presence of the chloro group at the C6 position is well-tolerated and can serve as a handle for subsequent functionalization. researchgate.net This selective C-H activation is favored over the oxidative addition to the C-Cl bond.

Challenges can arise in the synthesis of di- or tri-substituted derivatives. For example, direct C2 arylation is often hindered by steric effects. A two-step approach involving bromination at the C2 position followed by a Suzuki coupling reaction can overcome this challenge, yielding 2,3-diarylthis compound derivatives.

Beyond arylation, methods for C-alkylation have also been explored. Photochemical alkylation presents a classic approach to introducing alkyl groups onto the this compound core. acs.orgdergipark.org.tr

N-Arylation Methods

N-arylation of the this compound system is another crucial functionalization technique. researchgate.netresearchgate.net Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have been instrumental in constructing more complex fused heterocyclic systems. researchgate.net For example, the synthesis of the pyrido[3',2':4,5]this compound system was achieved through an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This process involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net

Multicomponent Reactions (MCRs) for Diverse Library Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is lauded for its atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Groebke–Blackburn–Bienaymé Reaction and its Variants

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for synthesizing imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines. researchgate.netresearchgate.netnih.gov This reaction typically involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org The GBB reaction and its variants have become a cornerstone for the efficient construction of 3-aminothis compound derivatives. researchgate.netacs.org The reaction can be catalyzed by both Brønsted and Lewis acids. beilstein-journals.org The versatility of the GBB reaction allows for the introduction of multiple points of diversity in the final product, making it an invaluable tool for creating compound libraries for drug discovery. nih.govbeilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of imidazo[1,2-b]pyridazines, significant strides have been made in adopting more environmentally benign methodologies. evitachem.com

Utilization of Green Solvents (e.g., Eucalyptol)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts to replace common, less-preferred dipolar aprotic and ethereal solvents with more sustainable alternatives are ongoing. nih.gov Bio-based solvents, such as eucalyptol (B1671775) (1,8-cineole), have emerged as promising green alternatives. mdpi.commdpi.com

Research has demonstrated the successful use of eucalyptol as a solvent for the synthesis of imidazo[1,2-b]pyridazines via the GBB reaction. researchgate.net In one study, eucalyptol was used as a sustainable solvent to synthesize a library of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines. researchgate.net Furthermore, eucalyptol has been effectively employed in palladium-catalyzed direct C-H arylation reactions of the imidazo[1,2-a]pyridine (B132010) core, a closely related scaffold. nih.gov The use of heterogeneous catalysts like Pd/C in conjunction with green solvents further enhances the sustainability of these synthetic routes. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comorganic-chemistry.org This technology has been successfully applied to various steps in the synthesis of imidazo[1,2-b]pyridazines and their derivatives.

Microwave irradiation has been utilized for the efficient, one-pot, three-component synthesis of 2,3-diarylimidazo[1,2-a]pyridines, a related class of compounds. organic-chemistry.orgacs.org Furthermore, microwave-assisted protocols have been developed for the GBB reaction, significantly reducing reaction times. beilstein-journals.org For example, using phosphotungstic acid as a catalyst in ethanol (B145695) under microwave heating, imidazo[1,2-a]pyridines were synthesized in high yields in just 30 minutes. beilstein-journals.org Microwave heating has also been employed in nucleophilic aromatic substitution (SNAr) reactions to introduce various nucleophiles at the C-6 position of the this compound ring. nih.gov A one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process under microwave assistance has been reported for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net

Data Tables

Table 1: C-H Arylation of 6-chlorothis compound

Table 2: Green Chemistry Approaches in this compound Synthesis

Metal-Free Catalysis and Eco-Friendly Conditions

The development of synthetic methodologies for this compound derivatives has increasingly focused on environmentally benign approaches. These green chemistry techniques aim to reduce waste, avoid hazardous materials, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the employment of eco-friendly solvents. researchgate.netnih.gov

One prominent eco-friendly approach involves the use of microwaves and ultrasound to promote the synthesis of 2-phenylthis compound (B3348742) derivatives. researchgate.netnih.gov These methods are part of a broader effort to develop cost-effective and environmentally friendly synthetic procedures for this class of compounds. nih.gov By optimizing reactions with these efficient and green techniques, researchers can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Another significant advancement in green synthesis is the use of multicomponent reactions (MCRs) in sustainable solvents. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process, has been successfully employed for the synthesis of imidazo[1,2-b]pyridazines. researchgate.net This reaction is performed under sustainable conditions using eucalyptol, a bio-based, green solvent. researchgate.net This approach allows for the rapid and efficient assembly of a library of compounds from simple starting materials, highlighting a commitment to greener and more sustainable chemical manufacturing. researchgate.net

For the synthesis of the related imidazo[1,2-a]pyridines, several catalyst-free methods have been developed using eco-friendly techniques, such as performing the reaction in refluxing ethanol or dimethylformamide (DMF) without a catalyst, which can sometimes be adapted for similar heterocyclic systems. acs.orgnih.gov

Table 1: Eco-Friendly Synthetic Methods for this compound Derivatives

Method Key Features Reactants (Example) Solvent Outcome Ref.
Microwave/Ultrasound Irradiation Efficient, green techniques, reduced reaction times 3-aminopyridazine derivatives, α-haloketones Varies Cost-effective and environmentally friendly synthesis of 2-phenylimidazo[1,2-b]pyridazines researchgate.net, nih.gov
Groebke–Blackburn–Bienaymé Reaction Multicomponent reaction, sustainable conditions 3-aminopyridazine, aldehyde, isocyanide Eucalyptol (green solvent) Efficient assembly of a library of this compound derivatives researchgate.net

Novel Synthetic Routes for Fused this compound Systems

Beyond the core bicyclic structure, significant research has been directed towards the synthesis of more complex, fused polycyclic systems containing the this compound moiety. These novel routes provide access to tetracyclic and other extended ring systems, which are of interest for their unique chemical properties and potential applications.

One such approach involves the construction of novel fused heterocycles by incorporating a pyridazine nucleus onto an existing imidazo-thiadiazole scaffold. For example, a series of 2-alkyl/aryl Current time information in Bangalore, IN.researchgate.netirb.hrthiadiazole[2',3':2,3]imidazo[4,5-d]pyridazin-8(7H)-ones has been synthesized. tandfonline.com This methodology utilizes a Vilsmeier-Haack reaction on 2-alkyl/arylimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netirb.hrthiadiazole-6-carbohydrazides, where the reaction intermediate is trapped by an intramolecular nucleophilic attack to form the fused pyridazinone ring system. tandfonline.com This strategy demonstrates the utility of classic name reactions in the assembly of complex heterocyclic architectures. tandfonline.com

Construction of Pyrido[3',2':4,5]this compound Systems

A particularly important class of fused heterocycles is the pyrido[3',2':4,5]this compound system. At least two distinct synthetic strategies have been developed to construct this specific tetracyclic core.

The first method is a metal-free approach that begins with 2-chloro-3-nitropyridine (B167233) and 6-chloropyridazin-3(2H)-one. researchgate.net The key step in this synthesis is a cyclization of the intermediate, 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one, which is promoted by phosphorus oxychloride (POCl₃). researchgate.net This reaction constructs the final fused pyridine (B92270) ring. A notable feature of this route is that the resulting 2-chloropyrido[3',2':4,5]this compound can be further functionalized, as the chlorine atom at the 2-position is susceptible to replacement by various nucleophiles. researchgate.net

A second, more recent method employs a transition-metal-catalyzed reaction. researchgate.net This route involves an auto-tandem palladium-catalyzed amination. researchgate.net The process couples 2-chloro-3-iodopyridine with 3-aminopyridazine. The reaction proceeds first through an intermolecular Buchwald-Hartwig amination, followed by an intramolecular N-arylation to complete the ring system. researchgate.net This synthesis is highly efficient, utilizing a catalyst system of Palladium(II) acetate (Pd(OAc)₂) and the ligand Xantphos, and achieves a high yield of the desired product. researchgate.net

Table 2: Comparison of Synthetic Routes to Pyrido[3',2':4,5]this compound

Feature Method 1: POCl₃-Promoted Cyclization Method 2: Palladium-Catalyzed Tandem Amination
Starting Materials 2-chloro-3-nitropyridine, 6-chloropyridazin-3(2H)-one 2-chloro-3-iodopyridine, 3-aminopyridazine
Key Reagent/Catalyst Phosphorus oxychloride (POCl₃) Pd(OAc)₂, Xantphos, Cs₂CO₃
Reaction Type Intramolecular cyclization Auto-tandem intermolecular and intramolecular amination
Metal-Free? Yes No (Palladium-catalyzed)
Reported Yield Not specified in abstract 94%
Reference researchgate.net researchgate.net

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives

Positional Effects of Substituents on Biological Activity

Substitutions at the 2-Position and their Impact on Binding Affinity

Modifications at the 2-position of the imidazo[1,2-b]pyridazine (B131497) ring have a significant effect on the binding affinity of these derivatives to various biological targets, including β-amyloid (Aβ) plaques, which are implicated in Alzheimer's disease. nih.govemory.eduacs.org

In a series of derivatives synthesized to evaluate binding to Aβ aggregates, the affinity was highly dependent on the substitution patterns at both the 2- and 6-positions, with binding affinities (Ki) ranging from 11.0 nM to over 1000 nM. nih.govnih.gov SAR studies revealed that a 2-N,N-dimethylaminophenyl moiety appears to be a key requirement for achieving desirable binding affinities for Aβ plaques. nih.gov Replacing the 2-phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, underscoring the importance of the specific aryl group at this position. nih.gov For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound demonstrated a high binding affinity with a Ki value of 11.0 nM. emory.eduacs.org

Beyond ligands for amyloid plaques, substitution at the 2-position has also been a strategic consideration for developing inhibitors of other targets, such as Glycogen Synthase Kinase-3β (GSK-3β). In the design of brain-penetrant GSK-3β inhibitors, the 2-position was targeted for substitution to improve pharmacokinetic properties. acs.org For example, a 2-methylmorpholine (B1581761) group was found to occupy the ribose-binding site of the enzyme, enhancing potency through favorable hydrophobic interactions. acs.org

Table 1: Impact of 2-Position Substituents on Binding Affinity to β-Amyloid Plaques
Compound2-Position Substituent6-Position SubstituentBinding Affinity (Ki, nM)Reference
44′-DimethylaminophenylMethylthio11.0 nih.govemory.eduacs.org
34′-DimethylaminophenylMethoxyl>11.0 (Lower affinity than compound 4) nih.gov
16a, 16b, 16cPyridinyl or ThiophenylVariousSignificantly reduced affinity nih.gov

Modifications at the 6-Position and Biological Activity Modulation

The 6-position of the this compound scaffold is a critical site for modification, significantly influencing potency and selectivity against a range of biological targets, particularly protein kinases. vulcanchem.com

In the development of inhibitors for Transforming growth factor-β activated kinase 1 (TAK1), a target in multiple myeloma, substitution at the C6 position with morpholine (B109124) or piperazine (B1678402) moieties was found to markedly enhance kinase inhibition compared to unsubstituted analogues. nih.govrsc.org The introduction of a morpholine ring, in particular, can improve drug-like properties such as water solubility, metabolic stability, and bioavailability. nih.govrsc.org Similarly, for Tyrosine Kinase 2 (TYK2) inhibitors, addressing metabolic stability issues associated with anilino groups at the 6-position was achieved by replacing them with 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moieties. vulcanchem.comnih.gov This change led to a dramatic improvement in metabolic stability. nih.gov

For inhibitors of Haspin, another protein kinase, modifications to an amine substituent at C-6 led to notable variations in inhibitory activity. While methylation of the amine proton did not significantly alter activity, the introduction of cycloalkylamines did. A cyclopentylamine (B150401) at this position resulted in improved inhibitory potency. nih.gov

The 6-position also plays a role in modulating the binding affinity to non-kinase targets like Aβ plaques. Studies have shown that this position tolerates a range of substituents, with a 6-methylthio group conferring higher affinity than a 6-methoxy group. nih.gov

Table 2: Effect of 6-Position Modifications on Biological Activity
Target6-Position SubstituentObserved EffectReference
TAK1 KinaseMorpholine or PiperazineEnhanced kinase inhibition (nM IC50) nih.govrsc.org
TYK2 (JH2 domain)2-oxo-1-substituted-1,2-dihydropyridin-3-ylaminoDramatically improved metabolic stability vulcanchem.comnih.gov
Haspin KinaseCyclopentylamineImproved inhibitory activity (IC50 = 31 nM) nih.gov
β-Amyloid PlaquesMethylthioHigher binding affinity than methoxy (B1213986) substituent nih.govacs.org

Role of Substituents at the 3-Position in Potency and Selectivity

Substituents at the 3-position of the this compound core are pivotal for fine-tuning the potency and selectivity of the resulting compounds. vulcanchem.com Optimization at this position has been a key strategy in the development of potent kinase inhibitors.

For TAK1 inhibitors, the presence of an appropriate aryl substituent at the 3-position is crucial for achieving potent, nanomolar-level inhibition. nih.govrsc.orgresearchgate.net A lead compound with an IC50 of 55 nM against TAK1 featured a specific aryl group at this position. nih.govrsc.org Similarly, in the development of IKKβ inhibitors, optimization of the 3-position substituent led to increased inhibitory activity against both the isolated enzyme and cellular TNFα production. nih.gov

The importance of the 3-position extends to antiviral agents as well. In a series of compounds designed as inhibitors of Flaviviridae viruses like Bovine Viral Diarrhoea Virus (BVDV) and Hepatitis C Virus (HCV), the 3-position was one of the primary sites for pharmacomodulation. nih.gov A derivative featuring a 3-(2'-hydroxybiphen-3-yl) group showed modest antiviral activity in an HCV replicon system. nih.gov

Table 3: Influence of 3-Position Substituents on Potency
Target3-Position Substituent TypeEffect on Potency/ActivityReference
TAK1 KinaseAryl groupCrucial for potent (nanomolar) inhibition nih.govrsc.orgresearchgate.net
IKKβ KinaseOptimized aryl groupsIncreased inhibitory activity nih.gov
HCV Replication2'-hydroxybiphen-3-ylConferred moderate antiviral activity nih.gov

Influence of Linker Chemistry on Pharmacological Profile

Comparison of Oxime and Vinyl Carboxamide Linkers in Antiviral Agents

In the design of antiviral agents based on the this compound scaffold, the chemical nature of the linker connecting the heterocyclic core to other parts of the molecule significantly influences the biological activity. vulcanchem.com This is particularly evident in studies of compounds targeting picornaviruses, such as human rhinoviruses. vulcanchem.comrsc.org

A comparative analysis of different linker types between a phenyl group and the this compound nucleus revealed that oxime linkers are slightly more effective than vinyl carboxamide linkers. vulcanchem.com A series of 2-aminoimidazo[1,2-b]pyridazines were evaluated, and a derivative featuring an oxime functionality was identified as the most promising candidate, displaying broad-spectrum activity against a panel of viruses that included human rhinoviruses, poliovirus, and coxsackieviruses. rsc.org

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) within this compound derivatives is a critical determinant of their biological activity. The specific geometry of substituents and linkers can dictate how a molecule fits into its biological target, thereby affecting its potency and efficacy.

In the context of antiviral agents with linkers between the core and a phenyl group, the geometry of the linker is crucial. It has been observed that the E-geometry isomers generally exhibit more potent antiviral activity than their Z-isomer counterparts. vulcanchem.com

Stereochemistry is also vital for kinase inhibitors. Molecular docking studies of TAK1 inhibitors have revealed that for a derivative containing a cis-dimethylmorpholine group at the 6-position, the specific orientation of the methyl groups allows for favorable hydrophobic interactions with the protein, contributing to binding. vulcanchem.com For GSK-3β inhibitors, the activity was found to be enantiomer-specific; the S-enantiomer of a lead compound was identified as the active conformation that binds to the ATP-binding site of the kinase. acs.org These findings highlight that precise stereochemical control is essential for optimizing the pharmacological profile of this compound-based therapeutic agents.

E/Z Isomerism and Potency in Antiviral Imidazo[1,2-b]pyridazines

In the development of antiviral agents based on the this compound core, the geometry of certain substituents has a profound impact on their potency. Specifically, for a series of 2-aminoimidazo[1,2-b]pyridazines designed as picornavirus inhibitors, the configuration of the linker between the core scaffold and a phenyl group is a critical determinant of activity. acs.org

Studies have shown that compounds featuring an oxime or a vinyl carboxamide linker exhibit significant antiviral properties. vulcanchem.comacs.org Within these series, the E-isomers are generally more potent than their corresponding Z-isomers. vulcanchem.comacs.org This geometric preference suggests that the spatial arrangement of the phenyl group relative to the this compound nucleus is crucial for effective interaction with the viral target. The loss of potency observed with the Z-isomer highlights the specific conformational requirements for antiviral activity. acs.org For instance, one of the most potent compounds in a study against human rhinovirus 14 (HRV-14) was an oxime with E-geometry. acs.org

Table 1: Influence of E/Z Isomerism on Antiviral Activity

Compound Linker Isomer Antiviral Potency
Oxime Derivative Oxime E High
Oxime Derivative Oxime Z Low
Vinyl Carboxamide Derivative Vinyl Carboxamide E Moderate

This table illustrates the general trend observed in studies where E-isomers of antiviral imidazo[1,2-b]pyridazines show greater potency than Z-isomers.

Chiral Centers and Enantioselective Activity in Kinase Inhibitors

The introduction of chiral centers into this compound derivatives has been a key strategy in the development of selective kinase inhibitors. The stereochemistry of these centers can significantly influence the compound's binding affinity and inhibitory activity. google.com

For example, in a series of Haspin kinase inhibitors, the introduction of a chiral prolinol derivative at the C-6 position resulted in enantiomers with differing activities. nih.gov The (S)-enantiomer was found to be more active than the (R)-enantiomer, indicating a clear stereochemical preference for binding to the kinase. nih.govresearchgate.net This highlights the importance of the three-dimensional structure of the inhibitor and its complementary fit within the kinase's active site. nih.gov The ability to produce compounds as individual stereoisomers allows for the optimization of potency and selectivity. google.com

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. This approach has been successfully applied to this compound derivatives.

Replacement of Phenyl Rings with Heteroaryl Moieties

In the quest for improved drug-like properties, such as increased solubility and enhanced biological activity, the phenyl group in this compound derivatives has been replaced with various heteroaryl rings. nih.gov For instance, replacing a phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom that may form additional hydrogen bonds or polar interactions with the target protein or surrounding water molecules. nih.gov

However, this modification does not always lead to improved activity. In a series of imidazo[1,2-b]pyridazines designed as ligands for β-amyloid plaques, the replacement of a phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity. nih.gov This suggests that for this particular target, the phenyl ring is a crucial component for maintaining high-affinity binding. nih.gov

Pyrrolidine (B122466) to Morpholine Substitutions

The modification of substituents at the C-6 position of the this compound scaffold has been shown to be critical for kinase inhibitory activity. vulcanchem.com In the development of Haspin kinase inhibitors, switching a pyrrolidine substituent for a morpholine ring led to a significant improvement in activity. nih.govresearchgate.net

Specifically, morpholino-containing derivatives exhibited (sub)micromolar IC50 values against CDK9 and DYRK1A kinases and showed high selectivity for Haspin. nih.gov The position of the heteroatom within the morpholine ring also had a notable impact on activity, emphasizing the sensitivity of the kinase's active site to the precise placement of atoms in the inhibitor. nih.govresearchgate.net

Table 2: Effect of Pyrrolidine vs. Morpholine Substitution on Kinase Inhibition

Compound ID C-6 Substituent Haspin IC50 (nM) Notes
25 (R) Prolinol Active ---
26 (S) Prolinol Very Active Preference for S configuration
21 Morpholine 6 High selectivity

Data from a study on Haspin inhibitors, showing improved activity with morpholine substitution. nih.gov

Indazole Derivatives and Mimics at Key Positions

To explore the steric and electronic requirements for kinase inhibition, various indazole derivatives and their bioisosteres have been attached to the C-3 position of the this compound core. nih.gov In a series of TAK1 kinase inhibitors, attaching different indazole derivatives at the C-3 position was explored to modulate the molecule's properties and its interaction with the target kinase. nih.gov

Furthermore, an indolin-2-one was investigated as a bioisostere for the indazole moiety. nih.gov The introduction of these different groups aimed to optimize the electronic and steric features of the molecule to enhance its binding affinity and selectivity for the target kinase. nih.gov

Comparative SAR with Related Heterocycles (e.g., Imidazo[1,2-a]pyridines)

The this compound scaffold is often compared to the related imidazo[1,2-a]pyridine (B132010) system. While these two cores are structurally similar, they can lead to compounds with different biological profiles and binding modes. semanticscholar.orgnih.gov

In another study focusing on antiviral agents, imidazo[1,2-a]pyridines were generally found to be slightly less potent than the corresponding imidazo[1,2-b]pyridazines. grafiati.com This highlights that even subtle changes in the heterocyclic core can have a measurable impact on biological activity. The choice between these scaffolds depends on the specific therapeutic target and the desired properties of the final compound. nih.govnih.gov

Pharmacological and Biological Activities of Imidazo 1,2 B Pyridazine Derivatives

Anticancer Agents and Kinase Inhibition

Imidazo[1,2-b]pyridazine (B131497) derivatives have shown promise as anticancer agents by targeting various protein kinases that are crucial for cancer cell proliferation and survival. nih.govresearchgate.net

Monopolar spindle 1 (Mps1), also known as TTK, is considered an attractive target in oncology because of its high expression levels in cancer cells, which often correlate with the histological grades of tumors. acs.orgacs.org Researchers have identified this compound derivatives as potent and selective inhibitors of Mps1. acs.orgnih.gov

Through property-based optimization and a scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit, the this compound-based compound 27f was discovered. acs.orgebi.ac.uk This compound demonstrated extremely potent inhibition of Mps1, with a cellular IC50 of 0.70 nM. acs.orgnih.gov Furthermore, it exhibited remarkable antiproliferative activity against various cancer cell lines, such as the A549 cell line (IC50 = 6.0 nM), and showed selectivity over a panel of 192 kinases. acs.orgacs.org The development of these inhibitors was guided by the cocrystal structure of an analog which allowed for targeted modifications at the 6-position of the scaffold, leading to compounds with improved cellular activity. acs.orgnih.gov For instance, the this compound 21a showed better antiproliferative activity (A549 IC50 = 39 nM) compared to its imidazo[1,2-a]pyrazine counterpart. acs.org

CompoundTargetActivity (IC50)Cell LineAntiproliferative Activity (IC50)
27fMps1 (cellular)0.70 nMA5496.0 nM
21aMps1Data Not AvailableA54939 nM

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a key role in the development, maturation, and signaling of B cells. nih.gov This makes it an important therapeutic target for B cell malignancies. nih.govbenthamscience.com Research has led to the discovery of this compound derivatives as potent and highly selective irreversible inhibitors of BTK. nih.govacs.org

One such derivative, compound 22 , exhibited potent BTK inhibition with an IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases. nih.govacs.org The covalent bond formation between compound 22 and the C481 residue of the BTK protein was confirmed by the significantly reduced inhibitory activity of a derivative, compound 42 (IC50 = 1771 nM), where the reactive acryloyl group was altered. acs.org This promising preclinical data, including a robust safety profile and significant tumor growth inhibition in xenograft models, led to the advancement of compound 22, also known as TM471-1 , into Phase I clinical trials. acs.orgacs.org

CompoundTargetActivity (IC50)
Compound 22 (TM471-1)BTK1.3 nM
Compound 42BTK1771 nM

Haspin, a mitotic protein kinase, is essential for proper cell division through its role in modulating the localization and activity of Aurora B kinase. nih.govnih.gov It is overexpressed in several cancers, making it an interesting therapeutic target. nih.gov A series of disubstituted this compound derivatives have been developed as selective Haspin inhibitors. nih.govnih.gov

By optimizing a lead structure using crystal structures and docking models, inhibitors with potent in vitro activity on Haspin were developed, with IC50 values ranging from 6 to 100 nM. nih.govresearchgate.net These compounds displayed antiproliferative properties against various human cancer cell lines and were shown to be powerful Haspin inhibitors in human cells. nih.govnih.gov A co-crystal structure of Haspin in complex with derivative 12 revealed that the inhibitor's indazole moiety forms hydrogen bonds with the hinge region of the kinase. nih.gov

Compound ClassTargetActivity Range (IC50)
Disubstituted imidazo[1,2-b]pyridazinesHaspin6 - 100 nM

The PI3K-Akt-mTOR signaling pathway is frequently activated in human cancers, making it a key target for anticancer drug development. nih.govdrugbank.com A series of this compound derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR. nih.gov

Among these, compound 42 demonstrated exceptional dual inhibitory activity, with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.govdrugbank.com This compound also showed significant antitumor activities both in vitro and in vivo, coupled with high kinase selectivity and favorable pharmacokinetic properties, identifying it as a promising candidate for a PI3K/mTOR targeted anticancer drug. nih.gov

CompoundTargetActivity (IC50)
Compound 42PI3Kα0.06 nM
mTOR3.12 nM

Transforming growth factor-β activated kinase 1 (TAK1) is known to be upregulated and overexpressed in multiple myeloma, presenting a potential therapeutic target. rsc.orgresearchgate.net Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations. rsc.orgnih.gov

The lead compound, 26 , was found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM. rsc.orgnih.gov This compound and its analogs also effectively inhibited the growth of multiple myeloma cell lines MPC-11 and H929, with GI50 values as low as 30 nM, highlighting their potential for development into anti-multiple myeloma therapeutics. rsc.org

CompoundTargetEnzymatic Activity (IC50)Cell LineGrowth Inhibition (GI50)
Compound 26TAK155 nMMPC-11As low as 30 nM
H929As low as 30 nM

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a therapeutic target for tumors driven by aberrant MYD88 signaling, such as in diffuse large B-cell lymphoma (DLBCL). nih.gov The design and synthesis of imidazo[1,2-b]pyridazines as potent IRAK4 inhibitors have been reported. nih.gov

The representative compound 5 showed excellent potency with an IRAK4 IC50 of 1.3 nM and a favorable kinase selectivity profile. nih.gov It demonstrated cellular selectivity for the activated B cell-like (ABC) subtype of DLBCL with the MYD88 L265P mutation. nih.gov Additionally, patents have disclosed imidazo[1,2-b]pyridazines as IRAK-4 modulators with IC50 values reported to be less than 20 μM, with some even below 10 nM. nih.gov

CompoundTargetActivity (IC50)
Compound 5IRAK41.3 nM

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net These enzymes are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. digitellinc.com Modification of the related imidazo[1,2-a]pyridine (B132010) scaffold led to the discovery of the less lipophilic this compound series of CDK inhibitors. researchgate.net While some compounds from both series exhibit similar CDK activity, their structure-activity relationships differ significantly, which has been attributed to differences in their binding modes. researchgate.net

Recently, this compound analogs have been developed as potent inhibitors of CDK12 and CDK13, which are involved in the regulation of transcription. digitellinc.com Since mutations or amplifications of CDK12 are linked to tumorigenesis, it is considered an attractive therapeutic target. digitellinc.com Certain this compound derivatives act as ATP-competitive inhibitors of CDK12 and also induce the degradation of Cyclin K, a protein that interacts with CDK12. digitellinc.com These compounds have demonstrated low nanomolar activity against CDK12 and have shown antiproliferative effects against human triple-negative breast cancer cell lines. digitellinc.comnih.gov One such compound, compound 24, exhibited potent inhibitory activity against TNBC cells with an IC50 of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov

CompoundTargetActivityCell Line
This compound analogsCDK12Low nanomolar activityMDA-MB-231 (Triple-negative breast cancer)
Compound 24CDK12/13IC50: 15.5 nM (CDK12), 12.2 nM (CDK13)MDA-MB-231, MDA-MB-468 (Triple-negative breast cancer)

Pan-TRK Kinase Inhibition

This compound derivatives have emerged as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are encoded by the NTRK genes and play a role in cell proliferation, primarily in the nervous system. researchgate.net Fusions and mutations in NTRK genes have been identified in various cancers, making TRK enzymes a significant target for cancer therapy. researchgate.net While first-generation TRK inhibitors like larotrectinib and entrectinib have been approved for treating TRK-fusion positive solid tumors, resistance can develop due to mutations in the TRK enzymes. researchgate.net

Researchers have discovered novel this compound derivatives that act as second-generation TRK inhibitors, capable of overcoming resistance to existing drugs. nih.gov For instance, the representative compound 15m potently inhibits wild-type TRK (TRKWT) as well as the resistant mutants TRKG595R and TRKG667C with very low IC50 values. nih.gov This compound also showed significant antiproliferative activity against various Ba/F3 cell lines with different TRK fusion proteins. nih.gov

CompoundTargetIC50 (nM)
15mTRKWT0.08
15mTRKG595R2.14
15mTRKG667C0.68

Tyrosine Kinase Inhibitors (General, e.g., Ponatinib)

The this compound core is a key feature of several tyrosine kinase inhibitors (TKIs), most notably Ponatinib. nih.govwikipedia.org Ponatinib, also known as AP24534, is a potent, orally active multi-tyrosine kinase inhibitor. nih.gov It was specifically designed with a carbon-carbon triple bond to target the T315I mutation in the BCR-ABL kinase domain, a common cause of resistance to other TKIs in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.govnih.gov

Ponatinib is approved for adult patients with T315I-positive CML or Ph+ ALL, and for patients who are resistant or intolerant to at least two prior TKI therapies. nih.gov Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL protein, including the T315I mutant form, thereby inhibiting its kinase activity and halting the progression of the disease. nih.gov

Beyond its primary target, Ponatinib also inhibits other tyrosine kinases such as EGFR, FGFR, PDGFR, and VEGFR, which are often aberrantly activated in various cancers. nih.gov Furthermore, research has identified other this compound derivatives as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), with compound 22 (TM471-1) showing an IC50 of 1.3 nM and advancing to Phase I clinical trials. acs.org

CompoundTarget(s)Indication(s)
Ponatinib (AP24534)BCR-ABL (including T315I mutant), EGFR, FGFR, PDGFR, VEGFRChronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) nih.govwikipedia.org
Compound 22 (TM471-1)Bruton's Tyrosine Kinase (BTK)Not specified (in Phase I clinical trials) acs.org

Anti-inflammatory and Immunomodulatory Agents

The this compound scaffold has been investigated for its anti-inflammatory and immunomodulatory properties. nih.gov Derivatives of this compound have shown the ability to inhibit pro-inflammatory enzymes. researchgate.net For example, certain substituted this compound compounds have been shown to significantly inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) in primary rat microglial cells. researchgate.net These compounds also demonstrated inhibition of inducible nitric oxide synthase (iNOS) and a reduction in the release of nitric oxide, a key inflammatory mediator. researchgate.net

Interleukin-17A (IL-17A) Inhibition

A series of novel this compound derivatives have been described as inhibitors of Interleukin-17A (IL-17A). nih.govacs.org IL-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of chronic autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govacs.org The development of small-molecule IL-17A inhibitors is of significant interest as they could offer an orally administered alternative to the currently available biologic treatments that target the IL-23/IL-17 axis. nih.govacs.org An oral inhibitor could provide comparable efficacy to anti-IL-17A antibodies and would not be susceptible to the development of anti-drug antibodies, which can reduce the effectiveness of biologic therapies over time. nih.govacs.org

Tyrosine Kinase 2 (Tyk2) JH2 Pseudokinase Inhibition

This compound derivatives have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govrsc.org Tyk2 is involved in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons, making it an attractive target for treating various immuno-inflammatory diseases. nih.govrsc.org

These inhibitors specifically target the pseudokinase (JH2) domain of Tyk2, which regulates the activity of the catalytic (JH1) domain. nih.govfrontiersin.org By binding to the JH2 domain, these compounds allosterically inhibit the kinase activity of Tyk2, thereby blocking the downstream signaling pathways. frontiersin.org Through structural modifications of the this compound scaffold, researchers have developed highly potent and selective Tyk2 JH2 inhibitors with improved metabolic stability and oral bioavailability. nih.govacs.org For example, the compound IZP 7 was identified as a promising hit, and further optimization led to the discovery of the JH2-selective Tyk2 inhibitor 29. nih.gov Another derivative, compound 6, proved to be highly effective in a rat adjuvant arthritis model. nih.gov

CompoundTargetMechanism of Action
IZP 7Tyk2 JH2 PseudokinaseAllosteric Inhibition nih.gov
29Tyk2 JH2 PseudokinaseAllosteric Inhibition nih.gov
6Tyk2 JH2 PseudokinaseAllosteric Inhibition nih.gov

Antiviral Agents

The this compound nucleus has been identified as a novel structural class of inhibitors with potent and broad-spectrum activity against human picornaviruses. nih.gov This family of viruses includes rhinoviruses, which are a common cause of the common cold, and enteroviruses. nih.gov

Researchers have designed and synthesized a series of 2-aminoimidazo[1,2-b]pyridazines and evaluated their antiviral activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the linker between the phenyl group and the imidazopyridazine core significantly influences the compound's activity. nih.gov Oximes were found to be particularly potent, especially against human rhinovirus 14 (HRV-14), with the E geometry of the oxime being a key element for activity. nih.gov One of the most promising compounds, analogue 7b, exhibited potent and broad-spectrum activity against a panel of rhinoviruses and enteroviruses. nih.gov

Additionally, other this compound derivatives have shown activity against other viruses. For instance, 6-chloro-8-methyl-3-phenethylthiothis compound and 6-chloro-2-methyl-3-phenethylthiothis compound are potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. researchgate.net Furthermore, 6-chloro-2-methyl-3-benzylthiomethylthis compound and 6-chloro-2-methyl-3-phenethyl-thiothis compound have demonstrated inhibitory effects on the replication of varicella-zoster virus (VZV). researchgate.net

Compound/AnalogueViral Target
Analogue 7bHuman rhinoviruses, enteroviruses nih.gov
6-chloro-8-methyl-3-phenethylthiothis compoundHuman cytomegalovirus (HCMV) researchgate.net
6-chloro-2-methyl-3-phenethylthiothis compoundHuman cytomegalovirus (HCMV), Varicella-zoster virus (VZV) researchgate.net
6-chloro-2-methyl-3-benzylthiomethylthis compoundVaricella-zoster virus (VZV) researchgate.net

Anti-infective Agents

The this compound scaffold is a versatile nucleus that has given rise to a variety of bioactive molecules with potent anti-infective properties. This has led to a surge of interest in developing new derivatives for therapeutic applications.

Antimicrobial Properties (Antibacterial, Antifungal, Antiparasitic)

While the primary focus of many studies has been on antiviral and anticancer applications, the broader anti-infective potential of this compound derivatives is also recognized. The inherent chemical structure of this scaffold allows for interactions with various biological targets, suggesting its utility in developing agents against a range of microbial pathogens.

Antitubercular Activity against Mycobacterium tuberculosis

Research into the anti-infective scope of imidazo[1,2-b]pyridazines has included investigations into their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The development of novel antitubercular agents is a critical area of research due to the emergence of drug-resistant strains. The unique structural features of the this compound core make it an attractive starting point for the design of new compounds with potential activity against this resilient bacterium.

Antimalarial Properties

The fight against malaria, another major global health concern, has also benefited from the exploration of this compound derivatives. The adaptability of this chemical scaffold allows for the synthesis of diverse libraries of compounds that can be screened for antimalarial activity. These efforts are aimed at identifying new molecules that can overcome the growing resistance of the malaria parasite to existing therapies.

Neurological and Central Nervous System (CNS) Activity

Beyond their role as anti-infective agents, this compound derivatives have shown promise in the realm of neuroscience, particularly in the context of neurodegenerative diseases.

Ligands for Alzheimer-Type β-Amyloid Plaques

A significant area of investigation for this compound derivatives is their potential to act as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. The ability of these compounds to bind to such plaques is a critical first step in the development of diagnostic imaging agents or even therapeutic interventions aimed at disrupting plaque formation or facilitating their clearance. The exploration of this scaffold for Alzheimer's and other CNS disorders highlights the broad therapeutic potential of this versatile chemical class.

GABA A Receptor Ligand Activity (α1- and α2-Subunits)

This compound derivatives have been identified as potent ligands for the benzodiazepine binding site on the GABA A receptor, acting as positive allosteric modulators. acs.orgnih.gov This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The diverse subunit composition of GABA A receptors allows for the development of subtype-selective ligands, which can elicit more specific pharmacological effects.

The α1-subunit of the GABA A receptor is predominantly associated with sedative and hypnotic effects, while the α2- and α3-subunits are primarily linked to anxiolytic actions. nih.govnih.gov Research into various heterocyclic scaffolds, including those closely related to imidazo[1,2-b]pyridazines, has focused on achieving selectivity for the α2/α3-subtypes to develop anxiolytics with a reduced sedative side-effect profile. nih.gov

While comprehensive studies detailing the binding affinities of a wide range of this compound derivatives at specific α1- and α2-subunits are not extensively available in publicly accessible literature, research on analogous structures provides valuable insights. For instance, studies on related imidazopyridazine and pyridazine (B1198779) series have demonstrated the feasibility of achieving significant selectivity. In one such study on a pyridazine series, compounds were identified that displayed antagonist activity at the α1-subtype while acting as agonists at the α2- and α3-subtypes. acs.org

Compound IDR1R2R3IC50 (nM) for [³H]diazepam displacement
1 HHH250
2 ClHH100
3 OCH3HH80
4 HCH3H150
5 HHCl75

Data compiled from studies on substituted imidazo[1,2-b]pyridazines.

The structure-activity relationship (SAR) within the this compound series suggests that substitutions at various positions on the fused ring system can significantly influence binding affinity. Further research focusing on recombinant human GABA A receptors with defined α-subunit compositions is necessary to fully elucidate the α1 versus α2 selectivity profile of this promising class of compounds.

Potential for Anxiolytic, Sedative, and Hypnotic Actions

The modulation of GABA A receptors by this compound derivatives underpins their potential to elicit anxiolytic, sedative, and hypnotic effects. The balance between these effects is largely dictated by the compound's selectivity for different α-subunits of the receptor.

Anxiolytic Potential:

The anxiolytic effects of benzodiazepines and related compounds are primarily mediated through their interaction with GABA A receptors containing α2- and α3-subunits. nih.gov this compound derivatives, as potent agonists at the benzodiazepine binding site, are expected to exhibit anxiolytic properties. In vivo studies on substituted imidazo[1,2-b]pyridazines have confirmed their anti-anxiety activity. nih.gov The development of derivatives with high selectivity for the α2- and α3-subunits over the α1-subunit is a key objective to produce effective anxiolytics with minimal sedative side effects. Research on related scaffolds like imidazo[1,2-b] acs.orgnih.govmdpi.comtriazines has led to the identification of α2/α3 subtype-selective agonists for the treatment of anxiety.

Sedative and Hypnotic Potential:

The sedative and hypnotic actions of GABA A receptor modulators are predominantly linked to their activity at receptors containing the α1-subunit. nih.gov Therefore, this compound derivatives with significant affinity for and efficacy at α1-containing GABA A receptors would be expected to produce sedation and hypnosis. While this may be an undesirable side effect for an anxiolytic, it could be a therapeutic goal for the development of sleep aids. The degree of α1-subunit activity can be modulated through chemical modifications of the this compound core, allowing for the potential to fine-tune the sedative-hypnotic profile of these compounds.

Mechanism of Action and Molecular Interactions

Binding Modes with Protein Targets

The interaction of imidazo[1,2-b]pyridazine (B131497) derivatives with their protein targets is characterized by specific binding modes that are crucial for their inhibitory activity. These interactions often involve key regions of the protein, such as the kinase hinge region, and are stabilized by various non-covalent forces, including hydrogen bonds.

Hinge Region Interactions in Kinase Binding

The this compound core frequently serves as a scaffold that binds to the hinge region of kinases. This interaction is a common feature for many kinase inhibitors, as the hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is involved in the binding of ATP. For instance, derivatives of this compound have been shown to form hydrogen bonds with conserved residues in the hinge region of transforming growth factor-β activated kinase 1 (TAK1), such as Lys-63 and Ala-107, which is a critical interaction for kinase inhibition. nih.gov The nitrogen atoms within the fused ring system of the scaffold are well-positioned to act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP.

However, not all this compound-based inhibitors follow this classical binding mode. In a notable exception, structural analysis of PIM1 kinase in complex with an this compound inhibitor revealed that the compound does not interact with the kinase hinge region. nih.govsemanticscholar.org Instead, it binds to the N-terminal lobe helix αC. nih.govsemanticscholar.org This alternative binding mode, while still competitive with ATP, contributes to the inhibitor's enhanced selectivity compared to conventional type I kinase inhibitors that primarily target the hinge region. nih.govsemanticscholar.org

Docking studies with Haspin kinase have also shown that this compound derivatives can form hydrogen bond interactions with the hinge region, contributing to their inhibitory potency. tandfonline.com These interactions, coupled with substitutions at various positions on the scaffold, dictate the selectivity and potency of these compounds against different kinases. nih.gov

Role of Intramolecular Hydrogen Bonds in Target Interaction

Intramolecular hydrogen bonds play a significant role in the target interaction of certain this compound derivatives by influencing the conformation of the molecule. This pre-organization of the ligand into a bioactive conformation can enhance its binding affinity and permeability.

In the development of Tyrosine kinase 2 (Tyk2) JH2 domain inhibitors, a 2-pyridyl substituent on a 2-oxo-1,2-dihydropyridine ring attached to the this compound core was found to significantly improve cell permeability. nih.gov This enhancement was attributed to the formation of two potential intramolecular hydrogen bonds: one from the pyridyl nitrogen to a hydrogen on the pyridone ring, and another from the pyridone oxygen to a hydrogen on the 2-pyridyl group. nih.gov These interactions are thought to make the molecule less polar and favor a more coplanar arrangement of the ring systems, which can be beneficial for target engagement and cellular uptake. nih.gov The loss of this potential for intramolecular hydrogen bonding, for example by introducing a fluorine atom at the 6"-position of the pyridine (B92270) ring, resulted in reduced permeability. nih.gov

Modulation of Key Cellular Signaling Pathways

By binding to and inhibiting specific protein kinases, this compound derivatives can effectively modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. These pathways are crucial for controlling cell cycle progression, cell survival, and proliferation.

Impact on Mps1-Mediated Cell Cycle Regulation

Monopolar spindle 1 (Mps1), also known as TTK, is a critical serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a major control mechanism of the cell cycle. acs.orgscispace.com The SAC ensures the proper segregation of chromosomes during mitosis, and its disruption can lead to aneuploidy and cell death, making Mps1 an attractive target for cancer therapy. scispace.com

This compound-based compounds have been developed as potent and selective inhibitors of Mps1. acs.orgnih.gov One such derivative, 27f , was identified as an extremely potent inhibitor of Mps1 with a cellular IC₅₀ of 0.70 nM. acs.orgnih.govresearchgate.net By inhibiting Mps1, these compounds abrogate the SAC, leading to a premature exit from mitosis, a phenomenon known as "mitotic breakthrough". scispace.com This results in errors in chromosome segregation, leading to multinucleation and ultimately, tumor cell death. scispace.com These inhibitors have demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines. acs.orgnih.govresearchgate.net

Inhibitory Activity of this compound Derivative 27f
TargetParameterValueCell Line
Mps1Cellular IC₅₀0.70 nM-
-A549 IC₅₀6.0 nMA549 (Lung Carcinoma)

Regulation of STAT Protein Phosphorylation via Tyk2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons. nih.govnih.govmdpi.com These pathways are crucial for immune responses and are implicated in various autoimmune and inflammatory diseases. nih.gov Tyk2, upon activation, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. nih.govnih.gov

This compound derivatives have been identified as potent and selective allosteric inhibitors of Tyk2. nih.gov These compounds bind to the pseudokinase (JH2) domain of Tyk2, not the active kinase (JH1) domain. nih.govrsc.org This binding allosterically suppresses the cytokine-mediated activation of the catalytic domain, thereby inhibiting the phosphorylation of downstream STAT proteins. nih.gov For example, the this compound derivative IZP 7 was identified as a promising hit compound that led to the development of more potent inhibitors like compound 29 . nih.gov By blocking Tyk2-mediated STAT phosphorylation, these compounds can effectively dampen the pro-inflammatory signals driven by cytokines like IL-12 and IL-23. nih.govnih.gov

Activity of this compound-based Tyk2 Inhibitors
CompoundTargetBinding DomainMechanism
IZP 7Tyk2Pseudokinase (JH2)Allosteric Inhibition
Compound 29Tyk2Pseudokinase (JH2)Allosteric Inhibition

Inhibition of the PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR signaling pathway is a fundamental intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development. nih.govdrugbank.com

Several this compound derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com For instance, compound 42 , an this compound derivative, exhibited exceptional dual inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.govdrugbank.com The inhibition of PIM kinases by other this compound compounds also impacts this pathway. PIM kinases are downstream effectors of various signaling pathways, and their inhibition has been shown to regulate the PI3K/Akt/mTOR pathway. researchgate.net Specifically, inhibition of PIM-1 by imidazo[1,2-b]pyridazines leads to a decrease in the phosphorylation of downstream targets such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a key substrate of mTOR. nih.gov This demonstrates that imidazo[1,2-b]pyridazines can modulate the PI3K-Akt-mTOR pathway through both direct inhibition of PI3K/mTOR and indirect regulation via PIM kinase inhibition. nih.govnih.govdrugbank.comresearchgate.net

Inhibitory Activity of this compound Derivative Compound 42
TargetIC₅₀ Value
PI3Kα0.06 nM
mTOR3.12 nM

Interference with the B Cell Receptor Signaling Pathway

The this compound scaffold has been identified as a key structural motif for developing potent inhibitors that target crucial components of the B cell receptor (BCR) signaling pathway. This pathway is fundamental for the development, maturation, proliferation, and survival of B cells. nih.gov Its dysregulation is a hallmark of various B-cell malignancies, making its constituent enzymes attractive therapeutic targets. nih.gov

One of the most critical enzymes in this pathway is Bruton's tyrosine kinase (BTK). nih.gov Research has led to the discovery of this compound derivatives that act as highly potent and selective irreversible inhibitors of BTK. nih.gov These inhibitors typically form a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to its inactivation. For instance, the derivative TM471-1 (also referred to as compound 22 in its discovery study) demonstrated powerful BTK inhibition with an IC₅₀ value of 1.3 nM. nih.gov This compound exhibited excellent selectivity across a panel of 310 kinases and, in preclinical xenograft models, led to complete tumor regression in a majority of subjects at a specified dose, highlighting the therapeutic potential of this chemical class. nih.gov

Another point of intervention within B-cell signaling is the Interleukin-1 receptor-associated kinase 4 (IRAK4). In certain types of diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, a common mutation (L265P) in the MYD88 protein triggers tumor growth through the activation of IRAK4. researchgate.net this compound-based compounds have been designed as potent IRAK4 inhibitors. The representative compound 5 from a study showed exceptional IRAK4 potency (IC₅₀ = 1.3 nM) and a favorable kinase selectivity profile. researchgate.net This compound was shown to selectively inhibit the growth of ABC-DLBCL cells harboring the MYD88 L265P mutation and to suppress the phosphorylation of IRAK4 and its downstream signaling targets. researchgate.net

Table 1: Activity of this compound Derivatives on BCR Pathway Kinases

Compound Target Kinase Potency (IC₅₀) Cell Line / Model Key Finding Reference
TM471-1 BTK 1.3 nM Xenograft Model Potent and selective irreversible inhibitor; led to tumor regression. nih.gov

TAK1 Pathway Modulation in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in multiple myeloma (MM), a cancer characterized by the dysregulated proliferation of plasma cells. nih.govnih.gov Studies have shown that TAK1 is constitutively upregulated and overexpressed in MM cells, where it plays a crucial role in cellular processes like growth, differentiation, and apoptosis. nih.gov Dysregulation of the TAK1 pathway is implicated in promoting tumor growth and bone destruction associated with the disease. nih.gov

Derivatives of this compound have been developed as potent TAK1 inhibitors. nih.gov Research has demonstrated that substituting the this compound core at the C6 position with a morpholine (B109124) or piperazine (B1678402) group, along with an appropriate aryl substituent at the C3 position, results in compounds that inhibit TAK1 at nanomolar concentrations. nih.govnih.gov The introduction of a morpholine moiety at the C6 position, in particular, was found to enhance TAK1 kinase inhibition. nih.gov

The lead compound from this research, compound 26 , inhibits the enzymatic activity of TAK1 with an IC₅₀ of 55 nM, which is more potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ of 187 nM) under similar conditions. nih.govresearchgate.net This compound and its analogues have demonstrated significant activity in inhibiting the growth of multiple myeloma cell lines, such as MPC-11 and H929, with GI₅₀ values as low as 30 nM. nih.govresearchgate.net These findings underscore the potential of the this compound scaffold for developing targeted therapies against multiple myeloma by modulating the TAK1 pathway. nih.govnih.gov

Table 2: TAK1 Inhibition and Anti-Myeloma Activity of this compound Derivatives

Compound TAK1 Inhibition (IC₅₀) Cell Line Growth Inhibition (GI₅₀) Key Finding Reference
Compound 26 55 nM MPC-11, H929 As low as 30 nM More potent than reference inhibitor takinib; effective against MM cell lines. nih.gov, researchgate.net

Allosteric Modulation and Orthosteric Binding Mechanisms

This compound derivatives exhibit diverse mechanisms of action, engaging molecular targets through both orthosteric binding and allosteric modulation.

Orthosteric Binding: In many cases, this compound derivatives function as ATP-competitive inhibitors, binding to the orthosteric site (the ATP-binding pocket) of protein kinases. This is the mechanism for the TAK1 and BTK inhibitors discussed previously. For TAK1, these compounds are thought to bind to the hinge region of the kinase, a common interaction for ATP-competitive inhibitors that blocks the enzyme's activity and downstream signaling. Similarly, the irreversible BTK inhibitors covalently bind within this active site. nih.gov

Allosteric Modulation: A significant finding is the role of this compound derivatives as allosteric modulators, particularly of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. rsc.orgnih.gov Tyk2 is crucial for signaling pathways of key pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.gov

Unlike traditional kinase inhibitors that target the highly conserved ATP-binding catalytic domain (the JH1 domain), these this compound compounds bind selectively to the regulatory pseudokinase domain (JH2). rsc.orgnih.gov This binding to a site distinct from the active site is the definition of allosteric modulation. By binding to the JH2 domain, these ligands stabilize the pseudokinase in a conformation that prevents the activation of the catalytic JH1 domain, thereby inhibiting cytokine signaling. nih.gov

The this compound compound 7 was identified as a promising hit compound that binds to the Tyk2 JH2 domain. nih.gov Further optimization led to the discovery of highly potent and selective Tyk2 JH2 inhibitors. nih.govnih.gov X-ray co-crystal structures have revealed the specific interactions that govern this allosteric binding. For example, compound 18 was shown to form hydrogen bonds with the 'hinge' region of the JH2 domain (specifically with Val690) and with other key residues like Lys642 and Glu688 through a bridging water molecule. nih.gov This allosteric mechanism provides a path to achieving greater selectivity over other kinases, which is a common challenge with orthosteric inhibitors. rsc.orgnih.gov

Table 3: List of Mentioned Compounds

Compound Name/Identifier Chemical Class
TM471-1 This compound derivative
Compound 5 (IRAK4 inhibitor) This compound derivative
Compound 26 (TAK1 inhibitor) 6-substituted morpholine this compound
Takinib TAK1 inhibitor (reference compound)
Compound 7 (Tyk2 JH2 ligand) This compound derivative

Computational Chemistry and Rational Drug Design Approaches

Structure-Guided Drug Design Strategies

Structure-guided drug design has been a cornerstone in the development of imidazo[1,2-b]pyridazine (B131497) derivatives, enabling the optimization of lead compounds through a detailed understanding of their interactions with target proteins.

Application of Co-crystal Structures in Lead Optimization

The use of co-crystal structures has provided invaluable insights for the lead optimization of this compound-based inhibitors. For instance, the co-crystal structure of an analog of an imidazo[1,2-a]pyrazine (B1224502) inhibitor with Monopolar spindle 1 (Mps1) kinase guided the introduction of substituents at the 6-position of the this compound scaffold. acs.orgpdbj.org This led to the development of 6-aryl substituted derivatives with improved cellular activity. acs.org Although the initial 6-aryl substituted compound had poor oral bioavailability, further property-based optimization at the 6-position, coupled with a scaffold change, resulted in an extremely potent and selective Mps1 inhibitor with oral activity in vivo. acs.orgpdbj.org

Similarly, in the development of Tyrosine Kinase 2 (Tyk2) JH2 inhibitors, a co-crystal structure of a 6-anilino this compound ligand bound to Tyk2 JH2 revealed key hydrogen bonding interactions at the hinge region. nih.gov This structural information guided the design of new analogs, confirming that the binding mode was conserved. nih.gov

Furthermore, in the pursuit of Haspin kinase inhibitors, the lead structure was rapidly optimized using a combination of crystal structures and effective docking models. nih.gov This approach yielded potent inhibitors with IC50 values in the nanomolar range. nih.gov The development of this compound derivatives as potent CDK12/13 inhibitors also benefited from structure-guided drug design. digitellinc.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that have been extensively applied to the this compound scaffold to predict and analyze ligand-protein interactions.

Prediction of Binding Affinities and Interactions

Molecular docking studies have been successfully employed to predict the binding affinities and interaction patterns of this compound derivatives with their target proteins. For instance, in the development of inhibitors for PIM1 kinase, molecular docking was used to investigate the detailed binding modes of this compound quinoline (B57606) derivatives. nih.gov Similarly, docking studies of this compound heterocyclics with the penicillin-binding protein (PBP2a) of methicillin-resistant Staphylococcus aureus (MRSA) identified key amino acid residues involved in hydrogen bonding and the stability of the target-ligand complex. onljbioinform.com These simulations predicted that one of the compounds would exhibit a strong inhibitory effect on PBP2a. onljbioinform.com

In another study, docking simulations were used to understand the binding of this compound derivatives to the active site of TAK1 kinase. rsc.org The results highlighted a crucial hydrogen bonding interaction between the this compound core and the protein. rsc.org For the development of anti-tubercular agents, molecular docking of phenoxy-substituted this compound amide derivatives correlated well with their biological activity. nih.gov

Understanding Structure-Binding Relationships

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions and help to elucidate structure-binding relationships. For a series of competitive this compound inhibitors of PIM-1 kinase, MD simulations with umbrella sampling were used to accurately predict the relative free energies of binding. acs.org The calculated free energies were in excellent agreement with experimental data, providing a robust model for understanding the binding of these inhibitors. acs.org

In Silico Prediction of Pharmacokinetic Profiles

The prediction of absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of modern drug discovery. In silico ADME prediction tools are increasingly used to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. For this compound derivatives, in silico ADME and toxicity predictions have been utilized to assess their drug-likeness. nih.gov For example, in the design of new anti-tubercular agents based on the imidazo[1,2-a]pyridine (B132010) scaffold, ADME and toxicity prediction analyses were performed on newly designed ligands. nih.gov The results indicated good bioavailability and low toxicity for the most promising compounds. nih.gov Similarly, for novel benzimidazole-1,2,3-triazole-sulfonamide hybrids, in silico ADMET prediction studies supported the experimental biological results, indicating that the compounds were non-mutagenic and non-carcinogenic. d-nb.info

Function-Oriented Synthesis (FOS) in Compound Design

Function-Oriented Synthesis (FOS) is a strategic approach in medicinal chemistry that prioritizes the biological function of a target molecule over the replication of a complex natural product scaffold. acs.org The core principle of FOS involves designing simplified, synthetically accessible molecules that retain or even enhance the desired biological activity of a more complex lead structure. acs.org This methodology allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

In the context of the this compound scaffold, FOS has been effectively utilized to develop potent and selective inhibitors for various therapeutic targets, particularly in oncology. The inherent physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive component in drug design. nih.gov

A notable application of FOS is in the design of dual PI3K/mTOR inhibitors. drugbank.comnih.gov The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many human cancers. drugbank.comnih.gov Researchers, building on previous work, have employed FOS to create a series of this compound derivatives aimed at inhibiting this pathway. drugbank.com

One exemplary compound from these studies, compound 42 , demonstrated exceptional dual inhibitory activity against PI3Kα and mTOR. drugbank.comnih.gov This compound emerged from a systematic FOS approach where the this compound core was strategically functionalized to optimize interactions within the kinase binding sites. drugbank.com The success of compound 42 , which exhibited significant anti-tumor activities both in vitro and in vivo, underscores the power of FOS in generating promising drug candidates. drugbank.comnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives developed through a Function-Oriented Synthesis approach.

Table 1: Inhibitory Activity of this compound Derivatives

Compound Target IC₅₀ (nM) Reference
Compound 42 PI3Kα 0.06 drugbank.comnih.gov
mTOR 3.12 drugbank.comnih.gov
Compound 15a PI3Kα Not specified drugbank.com
mTOR Not specified drugbank.com

The FOS strategy for these compounds involved the condensation of an α-bromoketone with a 3-amino-6-halopyridazine to form the core this compound structure. nih.gov Subsequent modifications were then introduced to explore the SAR and enhance the desired biological function. This synthetic tractability is a key advantage of the FOS approach.

Computational methods are often employed in tandem with FOS to rationalize the design of new compounds. Molecular dynamics simulations, for instance, have been used to analyze the binding of this compound inhibitors to their target kinases, providing insights into the key interactions that govern their potency and selectivity. researchgate.net These computational analyses help to refine the design of subsequent generations of inhibitors, guiding the synthetic efforts toward compounds with improved pharmacological profiles.

Preclinical and Translational Research of Imidazo 1,2 B Pyridazine Compounds

In Vitro Efficacy Studies

Imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated significant potential as kinase inhibitors, a class of drugs that can block the action of protein kinases.

One area of focus has been the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. Certain macrocyclic derivatives of this compound have shown potent enzymatic inhibitory activity against wild-type ALK and its resistant mutants. For example, compound O-10 displayed IC50 values of 2.6 nM for ALKWT, 6.4 nM for ALKG1202R, and 23 nM for ALKL1196M/G1202R. nih.gov

In the realm of cell cycle regulation, these compounds have been investigated as inhibitors of Monopolar Spindle 1 (Mps1) , a key protein in the spindle assembly checkpoint. An this compound-based compound, 27f, was found to be a highly potent Mps1 inhibitor with a cellular IC50 of 0.70 nM. ebi.ac.ukacs.org

Furthermore, this compound derivatives have been designed as selective inhibitors of Haspin kinase , which is involved in mitosis. The most effective of these inhibitors have shown potent in vitro inhibitory activity against Haspin, with IC50 values ranging from 6 to 100 nM. nih.govtandfonline.com

Other kinase targets for this class of compounds include:

Bruton's Tyrosine Kinase (BTK) : Compound 22, an this compound derivative, showed potent BTK inhibition with an IC50 of 1.3 nM. acs.org

Transforming Growth Factor-β Activated Kinase 1 (TAK1) : The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM. nih.govnih.gov

Death-Associated Protein Kinase 1 (DAPK1) : An this compound compound exhibited a DAPK1 inhibitory IC50 value of 0.247 μM. researchgate.net

Acetylcholinesterase (AChE) : Two substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, 5c and 5h, demonstrated potent AChE inhibitory activity with IC50 values of 50 nM and 40 nM, respectively. mdpi.comsemanticscholar.org

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) : Several derivatives were found to be selective for DYRKs and CLKs, with IC50 values below 100 nM. researchgate.net Compound 20a was particularly selective against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and Plasmodium falciparum CLK1 (PfCLK1) (IC50 = 32 nM). researchgate.net

Tyrosine Kinase 2 (Tyk2) : Researchers have identified this compound compounds as potent and selective allosteric inhibitors of Tyk2 signaling. nih.gov

Kinase Inhibitory Activity (IC50) of this compound Derivatives
CompoundTarget KinaseIC50 ValueSource
O-10ALKWT2.6 nM nih.gov
O-10ALKG1202R6.4 nM nih.gov
O-10ALKL1196M/G1202R23 nM nih.gov
27fMps1 (cellular)0.70 nM ebi.ac.ukacs.org
VariousHaspin6 - 100 nM nih.govtandfonline.com
22BTK1.3 nM acs.org
26TAK155 nM nih.govnih.gov
UnnamedDAPK10.247 μM researchgate.net
5cAChE50 nM mdpi.comsemanticscholar.org
5hAChE40 nM mdpi.comsemanticscholar.org
20aCLK182 nM researchgate.net
20aCLK444 nM researchgate.net
20aDYRK1A50 nM researchgate.net
20aPfCLK132 nM researchgate.net

The binding affinity of this compound derivatives has been evaluated for various targets, including amyloid plaques associated with Alzheimer's disease. A series of these compounds were synthesized and tested for their ability to bind to synthetic Aβ1-40 amyloid plaques. The binding affinities, represented by Ki values, ranged from 11.0 nM to over 1000 nM. nih.gov Notably, 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound demonstrated a high binding affinity with a Ki of 11.0 nM. nih.gov

In the context of kinase inhibition, certain triazolo-pyridazine derivatives, structurally related to imidazo[1,2-b]pyridazines, have exhibited Ki values ranging from 0.091 to 4.5 μM in kinase assays. Additionally, multi-target ligands based on the this compound scaffold have shown Ki values between 34 and 294 nM at adenosine (B11128) receptors A1R and/or A2AR. researchgate.net

Binding Affinity (Ki) of this compound Derivatives
Compound/Derivative SeriesTargetKi ValueSource
2-(4′-Dimethylaminophenyl)-6-(methylthio)this compoundAβ1-40 amyloid plaques11.0 nM nih.gov
Various imidazo[1,2-b]pyridazinesAβ1-40 amyloid plaques11.0 to >1000 nM nih.gov
Triazolo-pyridazine derivativesKinases0.091 - 4.5 μM
Multi-target ligandsA1R and/or A2AR34 - 294 nM researchgate.net

The anti-proliferative effects of this compound compounds have been investigated in various cancer cell lines.

Derivatives of this compound have shown potent anti-proliferative properties against human cancer cell lines in both 2D and 3D spheroid cultures. nih.govtandfonline.com For instance, compound 27f, an Mps1 inhibitor, demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of tissue cancer cell lines, with an A549 cell line IC50 of 6.0 nM. ebi.ac.ukacs.org

In the context of multiple myeloma, compound 26 and its analogs inhibit the growth of MPC-11 and H929 cell lines with GI50 values as low as 30 nM. nih.govnih.gov Another compound, 31, was particularly effective against H929 cells, with a GI50 of 24 nM. rsc.org

Macrocyclic derivatives of this compound have also been evaluated for their ability to inhibit the growth of ALK-positive cancer cells. Compound O-10 reduced the growth of Karpas299, BaF3-EML4-ALKG1202R, and BaF3-EML4-ALKL1196M/G1202R cells with IC50 values of 38 nM, 52 nM, and 64 nM, respectively. nih.gov

Anti-proliferative Activity (GI50/IC50) of this compound Derivatives in Cancer Cell Lines
CompoundCell LineGI50/IC50 ValueSource
27fA5496.0 nM (IC50) ebi.ac.ukacs.org
26 and analogsMPC-11 and H929as low as 30 nM (GI50) nih.govnih.gov
31H92924 nM (GI50) rsc.org
O-10Karpas29938 nM (IC50) nih.gov
O-10BaF3-EML4-ALKG1202R52 nM (IC50) nih.gov
O-10BaF3-EML4-ALKL1196M/G1202R64 nM (IC50) nih.gov

A novel class of picornavirus inhibitors based on the this compound nucleus has been discovered. acs.org The antiviral activity of these compounds was evaluated using plaque reduction and cytopathic effect assays. acs.orgacs.orgresearchgate.net

One particular analog, 7b, demonstrated potent and broad-spectrum activity against a panel of rhinoviruses and enteroviruses. acs.org Structure-activity relationship studies revealed that the nature of the linker between the phenyl and imidazopyridazine moieties significantly impacts activity, with oximes being slightly more effective than vinyl carboxamides. acs.org Furthermore, the E geometry of the molecule appears to be crucial for potency, as the Z isomer results in a considerable loss of activity. acs.org Some this compound derivatives have also been developed as potent and selective PI4KB inhibitors, with one compound, MI356, showing a significant inhibitory effect against CVB3, HRV1, and HCV1b. cnr.it

This compound derivatives have shown promise as antimicrobial agents.

Antibacterial Activity: A series of novel amide derivatives based on the this compound scaffold were synthesized and tested against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. researchgate.netvulcanchem.com Compounds 10 and 16 showed antibacterial activity comparable to the control drug tetracycline (B611298) against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. researchgate.net Compound 17 was moderately active against B. subtilis with an MIC of 10 μg/mL. researchgate.net Another study found that compounds 11 and 13 also had MIC values of 6.25 µg/mL against the tested bacteria. nih.gov Additionally, some derivatives have shown good antimicrobial activity against Streptococcus pyogenes. thesciencein.orgscispace.com

Antifungal Activity: The antifungal properties of 3,6-disubstituted this compound derivatives have been evaluated against nine phytopathogenic fungi, with most compounds displaying excellent and broad-spectrum activity. researchgate.netpeeref.com In the context of eumycetoma, a neglected tropical disease, 47 this compound derivatives were synthesized. nih.gov Of these, 17 showed promising in vitro activity against Madurella mycetomatis, the primary causative agent, with IC50 values of ≤ 5 μM. nih.gov Compound 14d was particularly potent, with an IC50 of 0.9 μM. nih.gov

Anti-tubercular Activity: Several this compound derivatives have been screened for their activity against Mycobacterium tuberculosis H37Rv. hakon-art.comtsijournals.comtsijournals.com Benzohydrazide derivatives of this compound (compounds 6a-l) exhibited good to potent anti-tubercular activity, with some showing a minimal inhibition concentration (MIC) of 1.6 µg/mL. hakon-art.comtsijournals.comtsijournals.com Other derivatives, such as 8h and 8j, also showed potent activity at the same concentration. ingentaconnect.com In another study, compounds 9 and 12 displayed moderate anti-tubercular activity at a concentration of 25 µg/mL. nih.govresearchgate.net

Antimicrobial Activity of this compound Derivatives
Activity TypeCompound(s)Organism(s)Activity (MIC/IC50)Source
Antibacterial10, 16P. aeruginosa6.25 μg/mL (MIC) researchgate.net
Antibacterial17B. subtilis10 μg/mL (MIC) researchgate.net
Antibacterial11, 13Various bacteria6.25 µg/mL (MIC) nih.gov
Antifungal17 derivativesM. mycetomatis≤ 5 μM (IC50) nih.gov
Antifungal14dM. mycetomatis0.9 μM (IC50) nih.gov
Anti-tubercular6c, 6d, 6f, 6g, 6i, 6j, 6kM. tuberculosis H37Rv1.6 µg/mL (MIC) hakon-art.comtsijournals.com
Anti-tubercular8h, 8jM. tuberculosis H37Rv1.6 μg/mL (MIC) ingentaconnect.com
Anti-tubercular9, 12M. tuberculosis H37Rv25 µg/mL nih.govresearchgate.net

Selectivity is a crucial aspect of drug development, and this compound derivatives have been profiled against panels of kinases to determine their specificity.

Compound 27f, an Mps1 inhibitor, was found to be highly selective when tested against a panel of 192 kinases. ebi.ac.ukacs.org Similarly, compound 22, a BTK inhibitor, exhibited excellent selectivity across 310 kinases. acs.org A Tyk2 JH2 inhibitor, compound 6, showed remarkable selectivity, with over 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases, including other Jak family members. nih.gov

In the development of Haspin inhibitors, a library of this compound derivatives was screened against a representative kinase panel. nih.gov The newly designed compounds showed excellent selectivity against Aurora B kinase and improved selectivity against CDK1/CyclinB. nih.gov

The this compound scaffold has also yielded compounds with selective inhibitory activity against parasitic kinases. For example, 3,6-disubstituted derivatives have shown potent and selective inhibition of Plasmodium falciparum CLK1 (PfCLK1). researchgate.net

In Vivo Efficacy and Animal Models

The in vivo therapeutic potential of this compound compounds has been explored across various disease models, demonstrating their efficacy in oncology and inflammatory conditions.

This compound derivatives have shown significant anticancer effects in multiple xenograft models. biocrick.com The compound A17, an mTOR inhibitor, demonstrated a notable anticancer effect in an established nude mice A549 non-small cell lung cancer xenograft model. biocrick.comnih.gov Similarly, this compound diaryl urea (B33335) derivatives, specifically A17 and A18, which inhibit mTOR, were found to be effective. biocrick.comnih.gov

Further research led to the discovery of compound 27f, a highly potent and selective Mps1 kinase inhibitor, which was found to be active in vivo. acs.orgnih.govebi.ac.uk In a xenograft model using mice injected with BCR-ABL-T315I-expressing Ba/F3 cells, the oral administration of AP24534 (Ponatinib) significantly prolonged survival. acs.org Another compound, TM471-1 (compound 22), a potent BTK inhibitor, showed significant tumor growth inhibition in a xenograft model, leading to complete tumor regression in seven out of ten mice at a specific dose. nih.gov The CK2 inhibitor BMS-595 also demonstrated robust, oral anti-tumor efficacy in CK2-driven xenograft models at tolerated doses. researchgate.net

Table 1: In Vivo Anticancer Efficacy in Xenograft Models

Compound Target Cancer Cell Line Animal Model Outcome
A17 mTOR A549 (Non-small cell lung) Nude Mice Obvious anticancer effect observed. biocrick.comnih.gov
AP24534 (Ponatinib) Pan-BCR-ABL BCR-ABL T315I Ba/F3 Mice Significantly prolonged survival. acs.org
27f Mps1 (TTK) Kinase Not specified Not specified Active in vivo. acs.orgnih.govebi.ac.uk
TM471-1 (Compound 22) BTK Not specified Not specified Significantly inhibited tumor growth; complete regression in 7/10 mice. nih.gov

| BMS-595 | CK2 | CK2-driven tumors | Not specified | Robust, oral anti-tumor efficacy. researchgate.net |

The efficacy of imidazo[1,2-b]pyridazines in autoimmune and inflammatory diseases has been validated in rodent models of arthritis. google.com A potent and selective Tyk2 JH2 inhibitor, compound 6, proved to be fully efficacious in a rat adjuvant arthritis (AA) model, preventing paw swelling in rats. biocrick.comnih.govnih.gov This compound effectively inhibited IFNγ production in a rat pharmacodynamics model, which is relevant to the pathogenesis of autoimmune diseases. biocrick.comnih.gov

Similarly, the N-oxide derivative 16, a p38 MAP kinase inhibitor, showed significant in vivo efficacy in rat collagen-induced arthritis models. researchgate.net Another this compound derivative was also found to suppress inflammation in collagen-induced arthritis models in both mice and rats. researchgate.net These findings underscore the potential of this chemical scaffold for developing orally active treatments for autoimmune and inflammatory disorders like rheumatoid arthritis. google.comnih.govresearchgate.net

Table 2: Efficacy in Animal Models of Arthritis

Compound Target Animal Model Key Findings
Compound 6 Tyk2 JH2 Rat Adjuvant Arthritis (AA) Model Demonstrated full efficacy in preventing paw swelling. nih.govnih.gov
N-oxide 16 p38 MAP Kinase Rat Collagen-Induced Arthritis Model Exhibited significant in vivo efficacy. researchgate.net

| Unnamed Derivative | IKKβ | Collagen-Induced Arthritis (Mice & Rats) | Demonstrated efficacy. researchgate.net |

The central nervous system (CNS) effects of this compound derivatives have been evaluated, particularly concerning locomotor activity. A study involving the synthesis of 6-morpholino-3-(piperazine-1-yl)this compound derivatives (compounds 8a-j) assessed their in vivo locomotor activity using a photoactometer and rotarod apparatus. ingentaconnect.com The results indicated that these derivatives have a significant CNS depressant action without causing neurotoxicity, which was attributed to their strong lipophilic nature. ingentaconnect.com Imidazo[1,2-b]pyridazines are recognized as antimycobacterial agents that also possess in vivo locomotor activity. researchgate.net

In contrast, studies on the corticotropin-releasing factor 1 (CRF1) antagonist MTIP found that it did not affect open-field activity at the doses tested. jneurosci.orgbohrium.com This suggests that the impact on locomotor activity is not universal across all derivatives and depends on the specific structural modifications and the biological target.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

The development of this compound-based compounds has placed a strong emphasis on optimizing their pharmacokinetic properties to ensure they are suitable for clinical use. nih.gov

Significant efforts have been made to develop orally active this compound derivatives. acs.orgacs.org The Mps1 kinase inhibitor 27f was developed to be orally administrable and active in vivo, a significant improvement over earlier compounds in its series which had no oral bioavailability in rats. acs.orgnih.govebi.ac.uk Similarly, AP24534 (Ponatinib) was designed as a potent, orally active pan-inhibitor of BCR-ABL kinase. acs.org

The Tyk2 JH2 inhibitor, compound 6, was found to be orally bioavailable and highly effective. nih.gov It exhibited excellent oral bioavailability in rats (114%), with good bioavailability also observed in mice (86%), cynomolgus monkeys (46%), and dogs (50%). nih.gov Another compound, the CRF1 antagonist MTIP, also demonstrated high oral bioavailability of 91.1% after administration to rats. jneurosci.orgbohrium.com In contrast, compound 29 showed more modest, though still reasonable, oral bioavailability of 27% in mice. nih.gov These results highlight the successful optimization of this scaffold to achieve compounds with excellent absorption characteristics across multiple species. nih.gov

Table 3: Oral Bioavailability of Select this compound Compounds

Compound Target Species Oral Bioavailability (F%)
Compound 6 Tyk2 JH2 Rat 114% nih.gov
Mouse 86% nih.gov
Cynomolgus Monkey 46% nih.gov
Dog 50% nih.gov
MTIP CRF1 Rat 91.1% jneurosci.orgbohrium.com
Compound 29 Tyk2 JH2 Mouse 27% nih.gov
AP24534 BCR-ABL Rat 42% acs.org

| 27f | Mps1 Kinase | Rat | Orally available (exact % not specified) acs.orgnih.govebi.ac.uk |

Metabolic stability has been a critical hurdle in the development of this compound derivatives. An early series of 6-anilino imidazopyridazine based Tyk2 JH2 ligands suffered from extremely poor metabolic stability. nih.gov For example, after a 10-minute incubation in human, rat, and mouse liver microsomes, only 11%, 14%, and 1% of the parent compound remained, respectively. nih.gov

Subsequent structural modifications led to dramatic improvements. The development of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)this compound analogs, such as compound 6, significantly enhanced metabolic stability. biocrick.comnih.gov Further optimization by introducing polar substituents, particularly those with multiple hydroxyl groups, also provided better liver microsomal stability. nih.gov For instance, compound 5 showed much-improved stability with 99%, 76%, and 44% recovery in human, rat, and mouse liver microsomes, respectively. nih.gov

Pharmacokinetic studies of compound 6 revealed a low clearance rate of 7.8 mL/min/kg in rats and moderate clearance rates in mice (16 mL/min/kg), cynomolgus monkeys (17 mL/min/kg), and dogs (25 mL/min/kg). nih.gov In contrast, compound 29 had a higher clearance of 45 mL/min/kg in mice, consistent with its modest microsomal stability and resulting in modest systemic exposures. nih.gov The CRF1 antagonist MTIP was noted for having a markedly reduced clearance compared to other similar agents. bohrium.com

Table of Mentioned Compounds

Compound Name/Identifier
This compound
A15
A17
A18
A24
AP24534 (Ponatinib)
BMS-595
Compound 5
Compound 6
Compound 8a-j
Compound 22 (TM471-1)
Compound 27f
Compound 29
MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine)

Permeability Studies (e.g., Caco-2)

The assessment of cell permeability is a critical step in the preclinical evaluation of drug candidates, as it predicts the potential for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. For this compound derivatives, these studies have been instrumental in guiding lead optimization.

In the development of Tyrosine kinase 2 (Tyk2) JH2 inhibitors, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)this compound analogs were found to have significantly improved metabolic stability compared to their 6-anilino predecessors. nih.gov However, early analogs in this series exhibited poor permeability. For instance, an initial promising compound showed a low Caco-2 value of 34 nm/s, indicating limited potential for in vivo exposure. nih.gov Strategic modifications, such as the introduction of a 2-pyridyl group at the N1-position of the 2-oxo-1,2-dihydropyridine ring, led to a marked enhancement in Caco-2 permeability. nih.govbiocrick.com This improvement was attributed to the formation of intramolecular hydrogen bonds. nih.govbiocrick.comresearchgate.net

Further structure-activity relationship (SAR) studies highlighted the delicate balance between permeability and other properties. For example, replacing a cyano group with a carbinol to improve solubility resulted in a significant loss of Caco-2 permeability. nih.gov Conversely, another optimized Tyk2 JH2 inhibitor, compound 29, demonstrated reasonable cell permeability with a Caco-2 apparent permeability (Papp) of 33 nm/s and an efflux ratio of 15, despite its high polarity. nih.gov

The data below summarizes the Caco-2 permeability for select this compound compounds.

CompoundTargetCaco-2 Permeability (Papp A-B)Efflux RatioReference
Initial Tyk2 JH2 Inhibitor Tyk2 JH234 nm/sNot Reported nih.gov
Compound 29 Tyk2 JH233 nm/s15 nih.gov
2-pyridyl substituted analog Tyk2 JH2Enhanced permeabilityNot Reported nih.govbiocrick.com

Lead Optimization and Development

Lead optimization is a crucial phase in drug discovery that aims to enhance the desirable properties of a lead compound to produce a clinical candidate. For the this compound scaffold, this process has involved iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic profiles. rsc.org

Strategies for Enhancing Potency and Selectivity

A key strategy in lead optimization is structure-based design, often guided by co-crystallization of inhibitors with their target proteins. rsc.orgsemanticscholar.org This approach allows for the rational introduction of substituents to enhance binding affinity and selectivity. semanticscholar.org For instance, in the development of Mps1 kinase inhibitors, co-crystallization techniques guided the placement of substituents at the 6-position of the imidazo[1,2-a]pyrazine (B1224502) core (a related scaffold), which significantly improved activity. rsc.orgsemanticscholar.org

For this compound-based Tyk2 inhibitors, iterative modifications of substituents on the core scaffold led to improved cellular potency while maintaining selectivity over the catalytically active JH1 domain. nih.gov The 6-position of the this compound core has been identified as a critical site for modulating binding affinity and selectivity.

In the development of Haspin inhibitors, switching from a pyrrolidine (B122466) to a morpholine (B109124) substituent resulted in a significant improvement in activity. nih.gov The positioning of heteroatoms within the morpholine ring was found to be critical, with compounds having two electron-rich oxygen atoms in close proximity showing the highest potency. nih.gov

Furthermore, the development of a highly potent and selective irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, compound 22 (TM471-1), from the this compound class highlights the success of these optimization strategies. acs.orgnih.gov This compound demonstrated a BTK IC₅₀ of 1.3 nM and excellent selectivity across a panel of 310 kinases. acs.orgnih.gov

StrategyTargetOutcomeReference
Structure-based design Mps1 KinaseImproved activity through substitution at the 6-position. rsc.orgsemanticscholar.org
Iterative substituent modification Tyk2 JH2Enhanced cellular potency and maintained selectivity. nih.gov
Morpholine substituent introduction HaspinIncreased inhibitory activity. nih.gov
Irreversible binding design BTKHigh potency (IC₅₀ 1.3 nM) and selectivity. acs.orgnih.gov

Approaches to Improve Pharmacokinetic Properties

Improving the pharmacokinetic profile of this compound derivatives is essential for ensuring adequate drug exposure and efficacy in vivo. A primary challenge that has been addressed is poor metabolic stability. nih.gov

One successful strategy involved replacing a metabolically labile 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety in a series of Tyk2 JH2 inhibitors. nih.gov This modification dramatically improved metabolic stability. nih.gov Additionally, the introduction of electron-withdrawing groups on the C6 aniline (B41778) and pendant hydroxyl groups on the C3 amide has been shown to partially address metabolic stability issues. nih.gov

Enhancing aqueous solubility is another key aspect of pharmacokinetic optimization. The incorporation of solubilizing groups is a common approach. vulcanchem.com However, this can be challenging, as demonstrated by the replacement of a cyano group with a carbinol in a Tyk2 inhibitor, which led to a significant decrease in permeability. nih.gov

For a series of imidazo[1,2-a]pyridine (B132010) amides, a related class of compounds, extensive metabolic studies in mouse and human liver microsomes were performed to establish a good structure-property relationship and guide the selection of compounds for in vivo efficacy testing. rsc.org The successful development of ponatinib, a multi-targeted tyrosine kinase inhibitor with an this compound core, underscores that this scaffold can be optimized to yield compounds with favorable pharmacokinetic properties suitable for oral administration. rsc.orgsemanticscholar.org

ApproachChallenge AddressedExampleReference
Metabolic stabilization Poor metabolic stabilityReplacement of 6-anilino group with a 2-oxo-dihydropyridin-3-ylamino moiety. nih.gov
Introduction of specific groups Poor metabolic stabilityAddition of electron-withdrawing groups and hydroxyl groups. nih.gov
Extensive metabolic studies Predicting in vivo performanceEvaluation in mouse and human liver microsomes for imidazo[1,2-a]pyridine amides. rsc.org

Clinical Advancement of this compound Derivatives

The successful optimization of preclinical candidates has led to the advancement of several this compound derivatives into clinical trials, signifying the therapeutic potential of this scaffold.

Entry into Phase I Clinical Trials

A notable example of an this compound derivative entering the clinical phase is TM471-1 (compound 22). acs.org This compound, a potent and highly selective irreversible BTK inhibitor, demonstrated significant tumor growth inhibition in preclinical xenograft models, with complete tumor regression observed in a majority of the treated mice. acs.org These promising preclinical findings supported its advancement into Phase I clinical trials, registered under the identifier CXHL2300956. acs.orgnih.gov

The development of kinase inhibitors with the this compound scaffold has been an active area of research, with several compounds being tested in various phases of clinical trials. rsc.org For instance, more than a dozen Aurora kinase inhibitors, a class that can include this scaffold, were in Phase I clinical trials as of 2013. nih.gov While not all of these are imidazo[1,2-b]pyridazines, it highlights the broader interest in related heterocyclic compounds for clinical development.

The journey of these compounds through clinical trials will provide crucial data on their safety, tolerability, and efficacy in humans, further defining the role of the this compound scaffold in modern medicine.

CompoundTargetClinical Trial PhaseClinical Trial IdentifierReference
TM471-1 (Compound 22) BTKPhase ICXHL2300956 acs.orgnih.gov

Future Perspectives and Research Directions

Development of Novel Imidazo[1,2-b]pyridazine (B131497) Derivatives with Enhanced Profiles

The development of new this compound derivatives with superior efficacy and safety is a primary focus of ongoing research. This involves strategic structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

A key strategy is the synthesis of derivatives with enhanced potency and selectivity. For example, novel this compound-based covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13) have been designed for triple-negative breast cancer. One such compound demonstrated high potency with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov Similarly, another derivative, 27f, was identified as a highly potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, with a cellular IC50 of 0.70 nM. ebi.ac.ukacs.org

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. For instance, in the development of Tyk2 JH2 inhibitors, it was found that substituting the 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group dramatically improved metabolic stability. nih.govacs.org Further modifications, such as introducing a 2-pyridyl group on the 2-oxo-1,2-dihydropyridine ring, enhanced permeability. nih.govacs.org In another study focused on Bruton's tyrosine kinase (BTK) inhibitors, a derivative, compound 22, exhibited potent inhibition with an IC50 of 1.3 nM and high selectivity across a panel of 310 kinases. acs.org

The exploration of different substitution patterns is an ongoing effort. Research on 3,6-disubstituted imidazo[1,2-b]pyridazines has yielded selective inhibitors of DYRKs and CLKs with IC50 values below 100 nM. nih.gov Modifications at the C-3 and C-6 positions of the this compound core are common strategies to modulate the steric and electronic properties of the molecules, thereby influencing their interaction with target proteins. rsc.org

Exploration of New Therapeutic Targets and Disease Applications

The therapeutic potential of imidazo[1,2-b]pyridazines extends beyond their currently established applications. Researchers are actively investigating new protein targets and, consequently, new disease areas where these compounds could be effective.

One promising area is in neurodegenerative diseases. A series of this compound derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound, showed a high binding affinity (Ki = 11.0 nM), suggesting its potential as a PET radiotracer for imaging these plaques. nih.gov

The scaffold is also being explored for its potential in treating parasitic diseases. Studies have shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum CLK1 (PfCLK1), a kinase from the parasite that causes malaria. nih.govresearchgate.net Several derivatives have also demonstrated anti-leishmanial activity. nih.govresearchgate.net

Furthermore, imidazo[1,2-b]pyridazines are being investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases. These include transforming growth factor-β activated kinase (TAK1) for multiple myeloma, Bruton's tyrosine kinase (BTK) for B-cell malignancies, and Tyrosine kinase 2 (Tyk2) for autoimmune diseases. nih.govacs.orgacs.orgrsc.org The discovery of a potent TAK1 inhibitor with an IC50 of 55 nM highlights the potential of this scaffold in developing new cancer therapies. rsc.org

Advanced Synthetic Methodologies and Sustainable Chemistry Practices

The synthesis of imidazo[1,2-b]pyridazines is evolving, with a growing emphasis on efficiency, cost-effectiveness, and environmental sustainability.

Traditional methods often involve the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov However, researchers are developing more advanced and greener techniques. For example, microwave and ultrasound irradiation have been successfully employed to optimize the synthesis of 2-phenylthis compound (B3348742) derivatives, leading to cost-effective and environmentally friendly procedures. nih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the functionalization of the this compound core. scispace.comresearchgate.net These methods allow for the introduction of a wide range of substituents at various positions of the scaffold. researchgate.net More recently, there has been a focus on developing one-pot, metal- and solvent-free synthetic methods. researchgate.net For instance, a palladium-catalyzed cascade reaction in water has been developed for the synthesis of multi-substituted imidazo[1,2-a]pyridazines. bohrium.com Additionally, an ultrasound-assisted, metal-free method using a KI/tert-butyl hydroperoxide catalytic system in water has been reported for the synthesis of related imidazo[1,2-a]pyridines. organic-chemistry.org

These advancements in synthetic chemistry not only facilitate the rapid generation of diverse compound libraries for biological screening but also align with the principles of green chemistry by reducing waste and the use of hazardous materials.

Deeper Mechanistic Understanding Through Integrated Approaches (Computational, Structural, Biological)

A comprehensive understanding of how this compound derivatives interact with their biological targets is essential for rational drug design. This is being achieved through an integrated approach that combines computational modeling, structural biology, and biological assays.

Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding modes of these inhibitors and to understand the key interactions that govern their affinity and selectivity. For example, docking simulations have been used to elucidate the binding of this compound derivatives to the active site of PIM-1 kinase and Staphylococcus aureus DNA gyrase. acs.orgresearchgate.netvulcanchem.com These studies have revealed the importance of hydrogen bonding and other interactions in inhibitor binding. acs.orgresearchgate.netvulcanchem.com

X-ray crystallography provides high-resolution structural information that can confirm and refine the predictions from computational models. The co-crystal structure of an this compound derivative with its target protein can guide lead optimization by revealing specific binding interactions. For example, the crystal structure of a derivative bound to Haspin kinase confirmed its binding mode and guided the design of more potent inhibitors. tandfonline.comnih.gov

Biological assays are then used to validate the findings from computational and structural studies and to assess the functional consequences of inhibitor binding. These assays can measure the inhibitory activity of the compounds against their target enzymes and in cellular models of disease. The integration of these different approaches provides a powerful platform for the discovery and development of new this compound-based drugs.

Overcoming Challenges in Drug Development (e.g., Selectivity, Resistance Mechanisms)

Despite the promise of the this compound scaffold, several challenges need to be addressed in the drug development process. These include achieving high selectivity for the target protein and overcoming mechanisms of drug resistance.

Selectivity is a critical issue, as off-target effects can lead to toxicity. Researchers are employing various strategies to improve the selectivity of this compound inhibitors. For example, in the development of Tyk2 inhibitors, a key challenge was to achieve selectivity over other Janus kinases (JAKs). By targeting the less conserved JH2 pseudokinase domain of Tyk2, researchers were able to develop highly selective inhibitors. nih.govacs.org One such inhibitor, compound 6, displayed over 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases. nih.gov Similarly, for Mps1 kinase inhibitors, derivative 27f showed high selectivity over 192 other kinases. ebi.ac.ukacs.org

Drug resistance is another major hurdle in cancer therapy. Mutations in the target protein can prevent the drug from binding effectively. acs.org One approach to overcome resistance is to develop inhibitors that can bind to both the wild-type and mutant forms of the target protein. For instance, ponatinib, an this compound-based drug, is a pan-BCR-ABL inhibitor that is effective against many imatinib-resistant mutations. acs.orgdntb.gov.ua Another strategy is to develop compounds that can overcome drug resistance mechanisms, such as the overexpression of drug efflux pumps. For example, certain imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors have been shown to overcome drug resistance mediated by the ABCG2 transporter. mmu.ac.uk

Future research will continue to focus on these challenges, with the goal of developing this compound-based drugs that are not only potent and effective but also highly selective and able to overcome resistance.

Q & A

Q. What are the primary synthetic strategies for imidazo[1,2-b]pyridazine derivatives, and how do reaction mechanisms influence product diversity?

Methodological Answer: this compound synthesis typically involves cyclization, condensation, or transition-metal-catalyzed cross-coupling. For example, condensation of pyridazine derivatives with haloacetaldehyde dimethyl acetal yields the fused heterocycle, while copper- or palladium-catalyzed reactions enable regioselective functionalization . Reaction mechanisms (e.g., nucleophilic substitution vs. oxidative coupling) dictate substituent placement, particularly at the 2- and 3-positions, influencing bioactivity .

Q. How can structural variations in this compound derivatives be systematically analyzed for pharmacological potential?

Methodological Answer: Use spectroscopic techniques (NMR, HRMS) for structural confirmation, complemented by X-ray crystallography to resolve regiochemical ambiguities. For instance, single-crystal analysis confirmed the fused-ring geometry of 6-chloroimidazo[1,2-b]pyridazin-3-amine derivatives . Pair this with in silico tools (e.g., molecular docking) to predict binding affinity to targets like PDE10A or kinase domains .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound compounds?

Methodological Answer: Standardize cytotoxicity assays (e.g., MTT or SRB) across diverse cell lines (HepG2, MCF-7, A375) to evaluate selectivity. For example, compound 10a (IC₅₀ = 16–21 µM in cancer cells vs. 76 µM in Vero cells) demonstrated selective toxicity, highlighting the need for parallel normal cell line testing .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between structurally similar this compound derivatives be resolved?

Methodological Answer: Analyze substituent effects using QSAR models. For instance, electron-withdrawing groups at the 6-position (e.g., Cl in 10a ) may enhance cytotoxicity by modulating membrane permeability or target binding. Cross-validate with metabolomics to identify off-target effects or metabolic instability .

Q. What strategies optimize the pharmacokinetic profile of this compound-based therapeutics?

Methodological Answer: Introduce hydrophilic groups (e.g., carboxamide at the 8-position) to improve solubility, as seen in imidazo[1,2-a]pyridine-8-carboxamide derivatives . Utilize factorial design to balance lipophilicity (logP) and bioavailability, testing variables like substituent polarity and formulation excipients .

Q. How do computational methods enhance the design of this compound derivatives for CNS targets?

Methodological Answer: Apply molecular dynamics simulations to predict blood-brain barrier (BBB) penetration. For PDE10A inhibitors, optimize molecular weight (<450 Da) and polar surface area (<90 Ų) while retaining heterocyclic rigidity. Validate with in vivo models for CNS bioavailability .

Q. What experimental approaches address regioselectivity challenges in multi-component this compound syntheses?

Methodological Answer: Use directing groups (e.g., amino or nitro) to control cyclization sites. For example, iodine-catalyzed reactions favor 2-substitution in imidazo[1,2-a]pyrazines, a strategy adaptable to pyridazine analogs . Monitor reaction intermediates via LC-MS to refine kinetic control .

Methodological Considerations

  • Data Interpretation : Cross-reference cytotoxicity data with structural analogs (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) to identify scaffold-specific trends .
  • Synthetic Optimization : Employ DOE (Design of Experiments) to screen catalysts, solvents, and temperatures, reducing iterative trial-and-error .
  • Therapeutic Targeting : Prioritize derivatives with dual mechanisms (e.g., kinase inhibition + apoptosis induction) to overcome resistance in oncology applications .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.